molecular formula C7H14N2O B179790 3-Amino-1-(pyrrolidin-1-yl)propan-1-one CAS No. 160687-46-7

3-Amino-1-(pyrrolidin-1-yl)propan-1-one

Cat. No.: B179790
CAS No.: 160687-46-7
M. Wt: 142.2 g/mol
InChI Key: SIOMCRORFPUYKB-UHFFFAOYSA-N
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Description

3-Amino-1-(pyrrolidin-1-yl)propan-1-one, also known as this compound, is a useful research compound. Its molecular formula is C7H14N2O and its molecular weight is 142.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-1-pyrrolidin-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c8-4-3-7(10)9-5-1-2-6-9/h1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOMCRORFPUYKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"3-Amino-1-(pyrrolidin-1-yl)propan-1-one" synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one

Executive Summary

This compound is a β-aminoketone, a structural motif of significant interest in medicinal chemistry and drug development. These compounds serve as versatile scaffolds and key intermediates for the synthesis of more complex pharmaceutical agents, including antibiotics and enzyme inhibitors.[1] This guide provides a detailed exploration of the principal synthetic pathways to this target molecule, designed for researchers and drug development professionals. We will focus on the Mannich reaction as the most efficient and convergent approach, while also presenting the Aza-Michael addition as a robust alternative. The discussion emphasizes the mechanistic rationale behind procedural choices, offers detailed experimental protocols, and provides a comparative analysis to guide synthetic strategy.

Introduction: The Significance of β-Aminoketones

The β-aminoketone framework is a "privileged scaffold" in medicinal chemistry, characterized by a ketone and an amine separated by a two-carbon linker. This arrangement allows for diverse biological interactions and serves as a precursor to γ-amino alcohols and other valuable chiral building blocks.[2] this compound, specifically, incorporates a pyrrolidine ring—a common feature in numerous natural products and pharmaceuticals that often imparts favorable pharmacokinetic properties.[3] The presence of a primary amine provides a reactive handle for further functionalization, making it a valuable intermediate for library synthesis in drug discovery programs.

Table 1: Physicochemical Properties

Property Value Source
Chemical Name This compound hydrochloride [4]
CAS Number 670253-59-5 [4]
Molecular Formula C₇H₁₅N₂OCl [4]
Molecular Weight 178.66 g/mol [4]
Melting Point 161-164 °C (dec.) [4]

| Appearance | White to off-white solid | N/A |

Principal Synthetic Strategy: The Mannich Reaction

The Mannich reaction is a cornerstone of organic synthesis for generating β-aminoketones.[5] It is a one-pot, three-component condensation reaction that offers high atom economy and operational simplicity, making it the preferred method for synthesizing this compound.

Causality and Mechanistic Insight

The reaction proceeds via the condensation of a compound with an active acidic proton (1-acetylpyrrolidine), a non-enolizable aldehyde (formaldehyde), and a primary amine (ammonia). The key to the reaction is the in-situ formation of a reactive electrophile, the Eschenmoser's salt precursor (iminium ion), from formaldehyde and ammonia under acidic conditions. The enol form of 1-acetylpyrrolidine then acts as a nucleophile, attacking the iminium ion to form the new C-C bond, yielding the final β-aminoketone product. The use of an ammonium salt, such as ammonium chloride, is advantageous as it serves as both the ammonia source and the requisite acid catalyst.

Mannich_Reaction_Mechanism Figure 1: Mannich Reaction Mechanism cluster_reactants Reactants ketone 1-Acetylpyrrolidine (Enolizable Ketone) enolate Enolate of Acetylpyrrolidine (Nucleophile) ketone->enolate Acid/Base Catalyst formaldehyde Formaldehyde iminium Iminium Ion (Electrophile) formaldehyde->iminium + Ammonia (H+) ammonia Ammonia (from NH4Cl) imiminium imiminium product This compound iminium->product enolate->product C-C Bond Formation

Caption: Figure 1: Mannich Reaction Mechanism

Experimental Protocol: One-Pot Mannich Condensation

This protocol is adapted from established procedures for Mannich reactions.[2][6]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-acetylpyrrolidine (1.0 eq.), ammonium chloride (1.2 eq.), and paraformaldehyde (1.2 eq.) in a suitable solvent such as ethanol or isopropanol (approx. 3-5 mL per mmol of ketone).

  • Catalysis: Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq.) to ensure the reaction medium is acidic, which facilitates both iminium ion formation and enolization.

  • Reaction Conditions: Heat the mixture to reflux (typically 80-90 °C) for 4-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

  • Work-up: After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the resulting residue in water (10 mL) and wash with a non-polar solvent like diethyl ether or ethyl acetate (2 x 15 mL) to remove any unreacted starting material or non-polar impurities.

  • Purification: Basify the aqueous layer to pH >11 with a strong base (e.g., 5M NaOH) while cooling in an ice bath. The basic product will separate and can be extracted into a chlorinated solvent such as dichloromethane (3 x 20 mL). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product as a free base.

  • Salt Formation (Optional): For enhanced stability and ease of handling, the free base can be converted to its hydrochloride salt. Dissolve the crude product in a minimal amount of isopropanol and add a solution of HCl in isopropanol or diethyl ether dropwise until precipitation is complete. The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Table 2: Reagent Summary for Mannich Reaction

Reagent Molar Eq. Purpose
1-Acetylpyrrolidine 1.0 Enolizable ketone (nucleophile precursor)
Paraformaldehyde 1.2 Formaldehyde source
Ammonium Chloride 1.2 Ammonia source and acid catalyst
Hydrochloric Acid ~0.1 Catalyst

| Ethanol | Solvent | Reaction medium |

Alternative Synthetic Strategy: Aza-Michael Addition Pathway

An alternative, though more linear, approach is the two-step sequence involving the synthesis of an α,β-unsaturated amide followed by an aza-Michael conjugate addition.

Aza_Michael_Workflow Figure 2: Aza-Michael Synthesis Workflow A Pyrrolidine + Acryloyl Chloride B Step 1: Amide Formation A->B C 1-(Pyrrolidin-1-yl)prop-2-en-1-one (Michael Acceptor) B->C Yields Intermediate D Step 2: Aza-Michael Addition C->D E Final Product: This compound D->E Yields Product F Ammonia Source (e.g., NH3 in MeOH) F->D

Caption: Figure 2: Aza-Michael Synthesis Workflow

Step 1: Synthesis of 1-(Pyrrolidin-1-yl)prop-2-en-1-one

This step involves a standard Schotten-Baumann reaction to form the amide.

  • Protocol: To a solution of pyrrolidine (1.0 eq.) and a base like triethylamine (1.2 eq.) in a suitable aprotic solvent (e.g., dichloromethane) cooled to 0 °C, add acryloyl chloride (1.05 eq.) dropwise. The reaction is typically exothermic. Allow the mixture to warm to room temperature and stir for 2-4 hours. Upon completion, the reaction is quenched with water, and the organic layer is washed with dilute acid, saturated sodium bicarbonate, and brine. The organic phase is then dried and concentrated to yield the Michael acceptor, which can be purified by vacuum distillation or chromatography.

Step 2: Conjugate Addition of Ammonia

This is the key bond-forming step that installs the aminopropane moiety.

  • Protocol: Dissolve the 1-(pyrrolidin-1-yl)prop-2-en-1-one (1.0 eq.) in a solvent such as methanol. Add a concentrated solution of ammonia in methanol (e.g., 7N, >5 eq.) and stir the mixture at room temperature for 12-24 hours. The large excess of ammonia drives the reaction to completion.[7] The reaction progress is monitored by TLC. Once complete, the solvent and excess ammonia are removed under reduced pressure. The resulting residue is the desired product, which can be purified using the acid-base extraction method described in the Mannich protocol.

Comparative Analysis of Synthetic Routes

FeatureMannich ReactionAza-Michael Addition
Number of Steps 1 (One-Pot)2
Atom Economy HighModerate (loss of HCl and base)
Starting Materials Commercially available, simpleRequires synthesis of a reactive intermediate
Operational Simplicity High (mix and heat)Moderate (two separate reactions and purifications)
Potential Issues Side reactions (bis-addition), requires optimizationThe α,β-unsaturated amide can be unstable/prone to polymerization
Overall Efficiency Generally higher for this targetPotentially lower overall yield due to two steps

Purification and Spectroscopic Characterization

Purification for both routes relies heavily on the basicity of the final product. An acid-base extraction is a highly effective method to separate the amine from neutral or acidic impurities. Final purification can be achieved by vacuum distillation of the free base or, more commonly, by crystallization of the hydrochloride salt, which provides a stable, solid product.

Expected Characterization Data:

  • ¹H NMR (CDCl₃, free base): Chemical shifts (δ) are expected around 3.4-3.6 ppm (triplet, -C(=O)-CH₂-), 2.8-3.0 ppm (triplet, -CH₂-NH₂), 3.3-3.5 ppm (multiplet, pyrrolidine CH₂ adjacent to N), 1.8-2.0 ppm (multiplet, other pyrrolidine CH₂), and a broad singlet for the -NH₂ protons.

  • ¹³C NMR (CDCl₃, free base): Expected peaks around 171 ppm (C=O), 46-48 ppm (pyrrolidine C-N), 40-42 ppm (-CH₂-NH₂), 35-37 ppm (-C(=O)-CH₂-), and 24-26 ppm (other pyrrolidine carbons).

  • IR (KBr, cm⁻¹): Characteristic absorptions are expected at 3300-3400 (N-H stretch, primary amine), 1630-1650 (C=O stretch, tertiary amide), and ~1100 (C-N stretch).

  • Mass Spectrometry (ESI+): A prominent peak for the protonated molecule [M+H]⁺ is expected.

Safety, Handling, and Storage

  • Reactants: Pyrrolidine, acryloyl chloride, and formaldehyde are corrosive, toxic, and/or flammable. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]

  • Product: As an amine, the final product is expected to be corrosive and a skin/eye irritant. The hydrochloride salt is generally easier and safer to handle than the free base.

  • Storage: Store all reagents and the final product in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.

Conclusion

The synthesis of this compound is most efficiently achieved via a one-pot Mannich reaction, leveraging its convergence and operational simplicity. This approach is highly suitable for both laboratory-scale synthesis and potential scale-up. The two-step Aza-Michael addition pathway provides a reliable, albeit less direct, alternative. The choice of route will depend on the specific constraints of the project, including available starting materials, required purity, and scale. The protocols and analyses presented in this guide offer a comprehensive framework for researchers to successfully synthesize and characterize this valuable chemical intermediate for applications in drug discovery and development.

References

  • Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. ACS Publications. Available from: [Link]

  • Acrylonitrile adducts: design, synthesis and biological evaluation as antimicrobial, haemolytic and thrombolytic agent. PMC - NIH. (2023-04-17). Available from: [Link]

  • Recent Advances in Multicomponent Reactions for Pyrrolidine Derivative Synthesis: Catalytic, Catalyst-Free, and Azomethine Ylide Approaches. Bentham Science Publisher. (2025-11-03). Available from: [Link]

  • Synthetic applications of biologically important Mannich bases: An updated review. ResearchGate. Available from: [Link]

  • SAFETY DATA SHEET - 3-AMINO-1-PROPANOL. Multichem. Available from: [Link]

  • 3-Amino-1-pyrrolidin-1-ylpropan-1-one hydrochloride. Oakwood Chemical. Available from: [Link]

Sources

A Technical Guide to the Structure Elucidation of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The definitive confirmation of a molecule's chemical structure is a foundational requirement in pharmaceutical development, chemical synthesis, and materials science. This guide provides an in-depth, technical walkthrough of the analytical methodologies required for the unambiguous structure elucidation of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one. By integrating data from High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, we present a self-validating workflow. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but the causal logic behind the selection of each analytical technique and the interpretation of the resulting data.

Introduction and Foundational Analysis

This compound is a small organic molecule featuring a primary amine, a tertiary amide, and a saturated heterocyclic pyrrolidine ring. The presence of these distinct functional groups necessitates a multi-faceted analytical approach to ensure every atom and bond is correctly assigned.

Molecular Formula: C₇H₁₄N₂O

Degree of Unsaturation (DoU): The DoU is calculated to predict the number of rings and/or multiple bonds. DoU = C + 1 - (H/2) + (N/2) DoU = 7 + 1 - (14/2) + (2/2) = 8 - 7 + 1 = 2

A DoU of 2 is consistent with the proposed structure, which contains one ring (the pyrrolidine ring) and one double bond (the carbonyl group of the amide). This initial calculation provides the first piece of corroborating evidence for the proposed structure.

Molecular Formula and Fragmentation Pathway Analysis by Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is the cornerstone for determining the elemental composition of a molecule with high precision.[1] This technique provides an exact mass measurement, which can be used to confirm the molecular formula.[2][3]

High-Resolution Mass Spectrometry (HRMS)

An Electrospray Ionization (ESI) source in positive ion mode would be the method of choice, given the presence of two basic nitrogen atoms which are readily protonated. The expected observation would be the protonated molecular ion, [M+H]⁺.

ParameterPredicted Value
Molecular Formula C₇H₁₄N₂O
Neutral Exact Mass 142.11061 u
Ion [M+H]⁺
Observed m/z (Hypothetical) 143.11789 u

This hypothetical observed mass-to-charge ratio (m/z) confirms the molecular formula C₇H₁₅N₂O⁺ for the protonated species, aligning with the parent molecule.

Tandem Mass Spectrometry (MS/MS) for Substructure Analysis

Fragmentation analysis provides a roadmap of the molecule's connectivity. The cleavage of the amide bond (N-CO) is a common and diagnostic fragmentation pathway for amides.[4][5] Similarly, α-cleavage is characteristic for amines.[6]

Key predicted fragmentation patterns for this compound are:

  • Loss of the pyrrolidine moiety: Cleavage of the C-N amide bond to yield a fragment corresponding to the propanamine acylium ion.

  • Formation of the pyrrolidinyl acylium ion: Cleavage of the bond between the carbonyl carbon and the adjacent methylene group.

cluster_main MS/MS Fragmentation cluster_frag1 Pathway 1 cluster_frag2 Pathway 2 M [C₇H₁₄N₂O+H]⁺ m/z = 143.1179 N1 Loss of C₃H₇N₂ M->N1 α-cleavage N2 Loss of C₄H₈ M->N2 Amide C-N cleavage F1 [C₄H₈N=C=O]⁺ m/z = 98.0600 N1->F1 F2 [C₃H₇N₂O]⁺ m/z = 87.0553 N2->F2

Caption: Predicted MS/MS fragmentation pathways.

Functional Group Identification by FT-IR Spectroscopy

FT-IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[7][8]

Predicted FT-IR Absorption Bands

The spectrum of this compound is expected to show characteristic peaks for a primary amine and a tertiary amide.[9]

Wavenumber (cm⁻¹)Functional GroupVibration TypeIntensity
3400-3250Primary Amine (N-H)Asymmetric & Symmetric StretchMedium (two bands)[10]
1690-1630Tertiary Amide (C=O)StretchStrong[11]
1650-1580Primary Amine (N-H)Bend (Scissoring)Medium[10]
1250-1020Aliphatic Amine/Amide (C-N)StretchMedium-Weak[10][12]
2950-2850Alkyl (C-H)StretchMedium-Strong

The presence of a strong absorption band around 1650 cm⁻¹ is highly indicative of the amide carbonyl group. The appearance of two distinct bands in the N-H stretching region would confirm the presence of the primary amine's -NH₂ group.[13] The absence of an N-H stretch associated with secondary amides further supports the tertiary nature of the pyrrolidine amide.

Definitive Structure Mapping by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by mapping the carbon-hydrogen framework.[14] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is necessary for complete and unambiguous assignment.

¹H NMR Spectroscopy: Proton Environment Analysis

¹H NMR provides information on the number of unique proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and their neighboring protons (multiplicity).

Predicted ¹H NMR Assignments (in CDCl₃, 400 MHz)

LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a ~ 3.45t, J = 6.5 Hz2HN-CH₂ (Pyrrolidine, adjacent to N)
b ~ 1.90m4HCH₂ -CH₂ (Pyrrolidine)
c ~ 3.40t, J = 6.5 Hz2HN-CH₂ (Pyrrolidine, adjacent to N)
d ~ 2.95t, J = 7.0 Hz2HCH₂ -NH₂
e ~ 2.60t, J = 7.0 Hz2HCO-CH₂
f ~ 1.50 (broad)s2HNH₂

Note: Due to restricted rotation around the C-N amide bond, the two methylene groups on the pyrrolidine ring adjacent to the nitrogen (a and c) may be chemically non-equivalent, appearing as two distinct triplets.[15]

¹³C NMR Spectroscopy: Carbon Skeleton Analysis

¹³C NMR spectroscopy identifies all unique carbon environments in the molecule.

Predicted ¹³C NMR Assignments (in CDCl₃, 100 MHz)

LabelChemical Shift (δ, ppm)Assignment
1 ~ 171.5C =O (Amide Carbonyl)
2 ~ 46.0N-C H₂ (Pyrrolidine)
3 ~ 26.0C H₂ (Pyrrolidine)
4 ~ 24.0C H₂ (Pyrrolidine)
5 ~ 45.5N-C H₂ (Pyrrolidine)
6 ~ 39.0C H₂-NH₂
7 ~ 35.5CO-C H₂

The amide carbonyl carbon (1) is expected to be the most downfield signal due to the strong deshielding effect of the oxygen atom.[16] Carbons directly attached to nitrogen atoms (2, 5, 6) are also shifted downfield compared to standard alkanes.[12]

2D NMR: Connectivity Confirmation

Two-dimensional NMR experiments are crucial for assembling the molecular fragments identified by 1D NMR into a complete and verified structure.[17]

Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, typically through two or three bonds.[14] This is essential for identifying contiguous spin systems.

cluster_propyl Propanone Chain cluster_pyrrolidine Pyrrolidine Ring d d CH₂-NH₂ e e CO-CH₂ d->e COSY a a N-CH₂ b1 b -CH₂- a->b1 COSY b2 b -CH₂- b1->b2 COSY c c N-CH₂ b2->c COSY

Caption: Expected ¹H-¹H COSY correlations.

Heteronuclear Multiple Bond Correlation (HMBC) is arguably the most powerful 2D NMR experiment for structure elucidation. It reveals correlations between protons and carbons that are separated by two or three bonds, allowing for the connection of different molecular fragments.[18][19]

Key HMBC correlations to confirm the structure of this compound:

  • Protons on C7 (e) to the Carbonyl Carbon (C1): This correlation confirms the propanone backbone.

  • Protons on C5 (c) and C2 (a) to the Carbonyl Carbon (C1): This is the critical correlation that unambiguously links the pyrrolidine ring to the carbonyl group, confirming the tertiary amide structure.

  • Protons on C7 (e) to C6: This links the two methylene groups of the propane chain.

Caption: Key long-range HMBC correlations.

Data Integration and Structure Confirmation

The structure of this compound is confirmed through the systematic and congruent interpretation of all acquired analytical data:

  • HRMS establishes the correct molecular formula (C₇H₁₄N₂O).

  • FT-IR confirms the presence of the key functional groups: a primary amine (-NH₂) and a tertiary amide (-C=O).

  • ¹H and ¹³C NMR provide the complete count of unique proton and carbon environments, consistent with the proposed structure.

  • COSY connects the protons within the two distinct aliphatic systems: the pyrrolidine ring and the propane chain.

  • HMBC provides the definitive long-range correlations that link the pyrrolidine nitrogen and the propane chain to the central carbonyl carbon, unequivocally establishing the overall molecular connectivity.

This integrated, multi-technique approach provides a self-validating system, ensuring the highest level of confidence in the final structural assignment.

Experimental Protocols

NMR Sample Preparation
  • Accurately weigh 5-10 mg of the analyte.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[20]

  • Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[21]

  • Cap the NMR tube securely. The final sample volume should be approximately 4-5 cm in height within the tube.[21]

Data Acquisition

All NMR spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz.

  • ¹H NMR: Acquire with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for singlet peaks.

  • ¹³C NMR: Utilize proton decoupling. A sufficient number of scans (which may be several thousand) is required due to the low natural abundance of ¹³C.

  • 2D Experiments (COSY, HSQC, HMBC): Use standard pulse programs provided by the spectrometer software. Optimize acquisition parameters, such as the number of increments in the indirect dimension, to achieve adequate resolution.

FT-IR Spectroscopy
  • Acquire a background spectrum of the empty sample holder (e.g., ATR crystal).

  • Place a small amount of the neat sample onto the crystal.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

High-Resolution Mass Spectrometry
  • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol/water 50:50).

  • Infuse the sample solution directly into an ESI-TOF or ESI-Orbitrap mass spectrometer.

  • Acquire data in positive ion mode over a mass range appropriate for the expected [M+H]⁺ ion (e.g., m/z 50-500).

  • Calibrate the instrument using a known standard to ensure high mass accuracy.

References

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. [Link]

  • Elyashberg, M. E., et al. (2010). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry. [Link]

  • Roberts, J. D., & Caserio, M. C. (2021). Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Amines. [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of propanamide (propionamide). [Link]

  • Nanalysis. (2023). Using NMR to observe the restricted rotation in amide bonds. [Link]

  • JoVE. (2024). Mass Spectrometry: Amine Fragmentation. [Link]

  • da Silva, A. B. F., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. [Link]

  • Chemistry LibreTexts. (2020). Determination of the Molecular Formula by High Resolution Mass Spectrometry. [Link]

  • Chemistry LibreTexts. (2014). High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. [Link]

  • Michigan State University Department of Chemistry. Principles of FTIR Spectroscopy. [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • UCLA Chemistry & Biochemistry. IR: amines. [Link]

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]

  • Infrared (IR) Spectroscopy Absorption Table. (n.d.). [Link]

  • JEOL Ltd. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. [Link]

  • Koch, M., et al. (2005). Fundamentals of Molecular Formula Assignment to Ultrahigh Resolution Mass Data of Natural Organic Matter. Analytical Chemistry. [Link]

  • Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. (n.d.). [Link]

  • JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

  • Western University. (n.d.). NMR Sample Preparation. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

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An In-Depth Technical Guide to the Stability Studies of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for conducting robust stability studies of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one, a molecule of interest in pharmaceutical development. The guide is designed for researchers, scientists, and drug development professionals, offering a narrative that intertwines technical protocols with the underlying scientific rationale. By adhering to the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), this document aims to be a self-validating resource for ensuring the quality, safety, and efficacy of drug substances and products containing this active pharmaceutical ingredient (API). The protocols and methodologies detailed herein are grounded in the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines, particularly ICH Q1A(R2), to ensure regulatory compliance.

Introduction: Understanding the Molecule

This compound is a β-aminoketone containing a primary amine, a tertiary amide within a pyrrolidine ring, and a ketone functional group. This unique combination of functionalities dictates its chemical reactivity and, consequently, its stability profile. A thorough understanding of its structure is paramount to anticipating potential degradation pathways and designing a comprehensive stability testing program.

Physicochemical Properties of this compound Hydrochloride:

PropertyValueSource
CAS Number670253-59-5Oakwood Chemical
Molecular FormulaC₇H₁₅N₂OClOakwood Chemical
Molecular Weight178.66 g/mol Oakwood Chemical
Melting Point161-164 °C (decomposes)Oakwood Chemical

The presence of a primary amine and an amide bond suggests susceptibility to hydrolysis under both acidic and basic conditions. The pyrrolidine ring and the α-carbon to the ketone and amine may be susceptible to oxidation. Furthermore, as a ketone, it may be prone to photolytic degradation.

A plausible synthetic route for β-aminoketones like this compound is the Mannich reaction.[1][2] This typically involves the reaction of a ketone, an aldehyde (or its equivalent), and a primary or secondary amine.

The Imperative of Stability Testing: A Regulatory and Scientific Perspective

Stability testing is a critical component of drug development, providing the necessary data to establish a re-test period for the drug substance or a shelf life for the drug product and recommended storage conditions.[1] The ICH Q1A(R2) guideline provides a harmonized approach to stability testing, ensuring that new drug substances and products are evaluated under standardized conditions.[1]

The core objectives of a stability program for this compound are:

  • To identify the intrinsic stability of the molecule.

  • To elucidate its degradation pathways under various stress conditions.

  • To develop and validate a stability-indicating analytical method capable of separating the parent drug from its degradation products.

  • To inform the selection of appropriate formulation and packaging to ensure product quality over its shelf life.

Designing the Stability Study: A Multi-faceted Approach

A comprehensive stability study for this compound should encompass forced degradation studies, long-term stability testing, and accelerated stability testing.

Stability_Study_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Stress Testing cluster_2 Phase 3: Formal Stability cluster_3 Phase 4: Evaluation & Reporting Physicochemical_Characterization Physicochemical Characterization Analytical_Method_Development Stability-Indicating Method Development Physicochemical_Characterization->Analytical_Method_Development Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Analytical_Method_Development->Forced_Degradation Long_Term_Stability Long-Term Stability (e.g., 25°C/60% RH) Analytical_Method_Development->Long_Term_Stability Accelerated_Stability Accelerated Stability (e.g., 40°C/75% RH) Analytical_Method_Development->Accelerated_Stability Data_Analysis Data Analysis & Degradation Pathway Elucidation Forced_Degradation->Data_Analysis Long_Term_Stability->Data_Analysis Accelerated_Stability->Data_Analysis Shelf_Life_Determination Re-test Period / Shelf-Life Determination Data_Analysis->Shelf_Life_Determination Regulatory_Submission Regulatory Submission Shelf_Life_Determination->Regulatory_Submission

Caption: Workflow for a comprehensive stability study.

Forced Degradation Studies: Probing the Molecule's Vulnerabilities

Forced degradation, or stress testing, is crucial for identifying likely degradation products, understanding degradation pathways, and demonstrating the specificity of the analytical method.[3][4][5] The goal is to achieve a target degradation of 5-20%.[3][4]

Experimental Protocol: Forced Degradation of this compound

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).[5]

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Heat the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Maintain the solution at room temperature for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation:

    • Place a solid sample of the drug substance in a controlled temperature oven at 70°C for 48 hours.

    • Place a solution of the drug substance (1 mg/mL) in a controlled temperature oven at 70°C for 48 hours.

    • At appropriate time points, withdraw samples, dissolve the solid sample in a suitable solvent, and dilute both for analysis.

  • Photostability:

    • Expose a solid sample and a solution (1 mg/mL) of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be protected from light.

    • At the end of the exposure period, analyze the samples.

Long-Term and Accelerated Stability Studies: Simulating Real-World Conditions

Long-term and accelerated stability studies are conducted on at least three primary batches of the drug substance to establish the re-test period.[1]

Storage Conditions (as per ICH Q1A(R2) for Climatic Zones I and II):

StudyStorage ConditionMinimum Time Period
Long-Term25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

The Analytical Cornerstone: Stability-Indicating HPLC Method

A validated stability-indicating high-performance liquid chromatography (HPLC) method is essential to separate and quantify the active pharmaceutical ingredient (API) and its degradation products.[6]

Proposed HPLC Method Parameters:

ParameterCondition
Column Reversed-phase C18 with polar-embedded functionality (e.g., Acquity Shield RP18, 100 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient To be optimized to achieve separation of all peaks
Flow Rate 0.3 mL/min
Column Temperature 30°C
Detection UV at a suitable wavelength (to be determined by UV scan) and/or Mass Spectrometry
Injection Volume 5 µL

Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Anticipated Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are anticipated:

Degradation_Pathway Parent This compound Hydrolysis_Product_1 3-Aminopropanoic Acid Parent->Hydrolysis_Product_1 Acid/Base Hydrolysis Hydrolysis_Product_2 Pyrrolidine Parent->Hydrolysis_Product_2 Acid/Base Hydrolysis Oxidation_Product_1 Oxidized Pyrrolidine Derivative Parent->Oxidation_Product_1 Oxidation Oxidation_Product_2 Deaminated Product Parent->Oxidation_Product_2 Oxidative Deamination

Caption: Plausible degradation pathways of this compound.

  • Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, yielding 3-aminopropanoic acid and pyrrolidine.

  • Oxidation: The pyrrolidine ring, particularly at the carbon alpha to the nitrogen, and the primary amine are potential sites of oxidation. This could lead to the formation of N-oxides, hydroxylated derivatives, or deamination products.

Data Presentation and Interpretation

All quantitative data from the stability studies should be summarized in clearly structured tables for easy comparison and trend analysis.

Example Table for Long-Term Stability Data:

Time Point (Months)AppearanceAssay (%)Degradation Product 1 (%)Degradation Product 2 (%)Total Degradants (%)
0White to off-white powder99.8< 0.05< 0.05< 0.10
3Conforms99.50.100.080.18
6Conforms99.20.150.120.27
9Conforms98.90.200.150.35
12Conforms98.60.250.180.43

Conclusion: Ensuring Product Integrity through Scientific Rigor

A meticulously planned and executed stability study is not merely a regulatory requirement but a scientific imperative to ensure the quality, safety, and efficacy of a drug product. This guide provides a comprehensive, yet flexible, framework for the stability testing of this compound. By understanding the molecule's inherent properties, applying robust analytical methodologies, and adhering to established regulatory guidelines, researchers and drug developers can confidently establish a stable and reliable product.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • LCGC International. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • ResearchGate. (2022). Recent progress in the chemistry of β-aminoketones. [Link]

  • PubMed. (2012). The photodegradation of quercetin: relation to oxidation. [Link]

  • RSC Publishing. (2022). Recent progress in the chemistry of β-aminoketones. [Link]

  • International Research Journal of Pharmacy and Medical Sciences. (2023). Stability Indicating HPLC Method Development: A Review. [Link]

  • Google Patents. (n.d.).
  • Veeprho. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • ResearchGate. (2021). Investigating Photodegradation of Antibodies Governed by the Light Dosage. [Link]

  • International Journal of Trend in Scientific Research and Development. (2019). Stability Indicating HPLC Method Development –A Review. [Link]

  • PMC. (2012). The Photodegradation of Quercetin: Relation to Oxidation. [Link]

  • University of Kentucky UKnowledge. (2014). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. [Link]

  • SGS. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Stability Indicating HPLC Method Development: A Review. [Link]

  • Google Patents. (n.d.).
  • Research Journal of Pharmacy and Technology. (2025). Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. [Link]

  • NIH. (2012). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-amino ketones, aldehydes and derivatives. [Link]

  • Google Patents. (n.d.).
  • IVT Network. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • RSC Publishing. (2022). Recent progress in the chemistry of β-aminoketones. [Link]

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Whitepaper: A Senior Application Scientist's Guide to In Silico Modeling of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The intersection of computational chemistry and drug discovery has created powerful paradigms for accelerating the identification and optimization of novel therapeutic agents. This technical guide provides an in-depth, methodology-focused exploration of the in silico modeling of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one, a molecule featuring the versatile pyrrolidine scaffold. The pyrrolidine ring is a prominent heterocycle in medicinal chemistry, valued for its ability to explore three-dimensional pharmacophore space and contribute to the stereochemistry of a molecule.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a narrative that synthesizes technical accuracy with field-proven insights. We will dissect a comprehensive computational workflow, from initial ligand characterization and target hypothesis to advanced molecular dynamics and pharmacophore modeling. Each protocol is presented as a self-validating system, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Rationale for In Silico Investigation

The drug discovery pipeline is a complex, multi-stage process that is both time-consuming and resource-intensive.[2] Computer-Aided Drug Design (CADD) has emerged as an indispensable tool to mitigate these challenges, offering a rational approach to designing and screening potential drug candidates before committing to costly synthesis and in vitro testing.[2] Predicting the ability of a small molecule to bind to a protein target is a foundational step in this process.[3]

The molecule of interest, this compound, belongs to the pyrrolidone family of chemicals, which have been investigated for a range of bioactivities, including nootropic and antiepileptic effects.[4] More broadly, pyrrolidine derivatives are explored as potential antibacterial and anti-diabetic agents.[5][6] The inherent structural features of our subject molecule—a primary amine and a pyrrolidinyl ketone—suggest a high potential for forming specific, targeted interactions with biological macromolecules.

This guide will establish a complete in silico workflow to predict and analyze these potential interactions, providing a robust framework for hypothesis-driven drug discovery.

Foundational Analysis of this compound

Before any simulation can commence, a thorough understanding of the ligand's properties is essential. This initial step informs parameterization for downstream modeling and provides a baseline for understanding its potential behavior.

Physicochemical Properties

This compound is a small molecule whose properties can be readily calculated or retrieved from chemical databases. The hydrochloride salt form has a CAS Number of 670253-59-5.[7]

PropertyValueSource
Molecular Formula C₇H₁₄N₂O-
Molecular Weight 142.20 g/mol -
Hydrogen Bond Donors 1 (from the primary amine)[8]
Hydrogen Bond Acceptors 2 (from the ketone oxygen and pyrrolidine nitrogen)[8]
Rotatable Bonds 3[8]

Causality: These properties are critical for force field parameterization in molecular dynamics and for interpreting docking results. The number of hydrogen bond donors and acceptors immediately suggests that electrostatic interactions and hydrogen bonding will be dominant forces in its binding mechanism. The number of rotatable bonds indicates a moderate degree of conformational flexibility, which must be adequately sampled during docking simulations.

Target Hypothesis: Dipeptidyl Peptidase-IV (DPP-IV)

Given that pyrrolidine derivatives have been investigated as anti-diabetic agents, a logical and compelling hypothetical target is Dipeptidyl Peptidase-IV (DPP-IV).[6] DPP-IV inhibitors are a class of oral hypoglycemics that function by preventing the degradation of incretins, thereby increasing insulin secretion. The active site of DPP-IV is well-characterized, making it an excellent candidate for structure-based drug design.

This guide will proceed using human DPP-IV (PDB ID: 1X70) as the receptor protein for all subsequent modeling experiments.

The In Silico Modeling Workflow: A Validated Cascade

Our workflow is designed as a sequential and logical progression, where the output of each stage provides a refined input for the next. This structure ensures that computational resources are used efficiently and that the final results are built upon a foundation of validated intermediate steps.

G cluster_0 Phase 1: Preparation & Initial Screening cluster_1 Phase 2: Dynamic Validation & Refinement cluster_2 Phase 3: Knowledge Extraction & Application LigandPrep Ligand Preparation (this compound) Docking Molecular Docking (Pose & Affinity Prediction) LigandPrep->Docking ReceptorPrep Receptor Preparation (DPP-IV, PDB: 1X70) ReceptorPrep->Docking MD_Sim Molecular Dynamics (MD) Simulation (Complex Stability Analysis) Docking->MD_Sim Pharm Pharmacophore Modeling (Feature Identification) MD_Sim->Pharm VS Virtual Screening (New Lead Discovery) Pharm->VS

Caption: High-level overview of the in silico drug discovery workflow.

Experimental Protocol: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing an initial assessment of binding affinity and interaction patterns.[9][10]

Rationale and Choice of Tools

We will utilize AutoDock Vina , a widely adopted open-source docking engine known for its accuracy and speed.[11] For visualization and file preparation, UCSF Chimera or PyMOL are industry-standard choices. The core principle of docking is to explore the conformational space of the ligand within the receptor's active site and rank the resulting poses using a scoring function. This score, an estimation of binding free energy, allows for the prioritization of poses for further analysis.

Step-by-Step Protocol
  • Receptor Preparation:

    • Action: Load the PDB structure of DPP-IV (1X70) into UCSF Chimera.

    • Action: Remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands.

    • Action: Add polar hydrogen atoms and assign partial charges (e.g., using the AMBER ff14SB force field).

    • Action: Save the cleaned receptor structure as a .pdb file.

    • Causality: Water molecules can interfere with the docking algorithm and are typically removed unless a specific water-bridged interaction is being investigated. Correct protonation states and charge assignment are critical for the scoring function to accurately calculate electrostatic and hydrogen bond interactions.

  • Ligand Preparation:

    • Action: Obtain the 3D structure of this compound (e.g., from PubChem or drawn using a chemical editor).

    • Action: Use a tool like Open Babel or AutoDock Tools to assign partial charges (Gasteiger charges are common) and define rotatable bonds.

    • Action: Save the prepared ligand in the .pdbqt format required by AutoDock Vina.

    • Causality: The .pdbqt format includes information on atom types, charges, and the torsional tree (rotatable bonds) that Vina's algorithm uses to generate ligand conformations efficiently.

  • Grid Box Definition:

    • Action: Identify the active site of DPP-IV. For 1X70, this can be determined from the position of the co-crystallized ligand in the original PDB file.

    • Action: Define a 3D grid box that encompasses the entire binding pocket. A typical size might be 25 x 25 x 25 Å, centered on the active site.

    • Causality: The grid box confines the search space for the docking algorithm. A box that is too small may miss the true binding pose, while one that is too large will needlessly increase computation time and can lead to non-specific binding predictions.

  • Running the Docking Simulation:

    • Action: Execute AutoDock Vina via the command line, providing the prepared receptor, the prepared ligand, and the grid box coordinates as input.

    • Command Example:

    • Causality: Vina employs a Lamarckian Genetic Algorithm to explore ligand conformations and positions. The exhaustiveness parameter (default is 8) controls the thoroughness of this search. Increasing it can improve accuracy at the cost of longer run times.

Analysis of Docking Results

The output will be a set of binding poses ranked by their affinity scores (in kcal/mol).

  • Quantitative Analysis: The top-ranked pose with the lowest binding energy is the most probable binding mode according to the scoring function.

  • Qualitative Analysis: Visualize the top-ranked pose in complex with the receptor. Analyze the key interactions:

    • Are there hydrogen bonds with key active site residues (e.g., Glu205, Glu206, Tyr662 in DPP-IV)?

    • Are there hydrophobic interactions?

    • Does the pose make sense from a biochemical perspective?

G PDB Fetch PDB (1X70) CleanPDB Clean Receptor (Remove Water, Add Hydrogens) PDB->CleanPDB Ligand Get Ligand Structure PrepLigand Prepare Ligand (Add Charges, Define Torsions) Ligand->PrepLigand Grid Define Grid Box (Center on Active Site) CleanPDB->Grid RunVina Execute AutoDock Vina PrepLigand->RunVina Grid->RunVina Analyze Analyze Results (Binding Affinity & Pose) RunVina->Analyze

Caption: The molecular docking workflow using AutoDock Vina.

Experimental Protocol: Molecular Dynamics (MD) Simulation

While docking provides a valuable static snapshot, biological systems are dynamic. MD simulations model the atomic-level movements of the protein-ligand complex over time, providing critical insights into its stability and dynamic behavior.[12]

Rationale and Choice of Tools

We will use GROMACS , a high-performance and widely-used MD engine.[13] MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing us to observe how the ligand settles into the binding pocket and whether the key interactions predicted by docking are maintained.

Step-by-Step Protocol
  • System Preparation:

    • Action: Start with the top-ranked docked pose of the this compound—DPP-IV complex.

    • Action: Choose an appropriate force field (e.g., AMBER99SB-ILDN for the protein, and a generalized force field like GAFF for the ligand). Generate ligand topology and parameter files.

    • Action: Place the complex in a solvated box (e.g., a cubic box of TIP3P water) with periodic boundary conditions.

    • Action: Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's overall charge.

    • Causality: The force field is a set of parameters that defines the potential energy of the system, dictating the forces between atoms. Solvating the system is essential to mimic the aqueous physiological environment. Neutralizing the system is required for accurate calculation of long-range electrostatic interactions.

  • Energy Minimization:

    • Action: Perform a steep descent energy minimization of the entire system.

    • Causality: This step relaxes the system, removing any steric clashes or unfavorable geometries that may have been introduced during the setup process, ensuring a stable starting point for the simulation.

  • Equilibration:

    • Action: Perform a two-phase equilibration. First, under an NVT ensemble (constant Number of particles, Volume, and Temperature) to bring the system to the target temperature (e.g., 300 K).

    • Action: Second, under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to adjust the system density to the target pressure (e.g., 1 bar).

    • Causality: Equilibration ensures the system is thermally and structurally stable before the production run.[14] Monitoring temperature, pressure, and density convergence is a critical quality control step.

  • Production MD Run:

    • Action: Run the simulation for a desired length of time (e.g., 100 nanoseconds), saving the coordinates (trajectory) at regular intervals.

    • Causality: The length of the simulation depends on the process being studied. For assessing binding stability, 50-100 ns is often a reasonable starting point.

Analysis of MD Trajectories
  • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, fluctuating RMSD for both indicates that the complex is not unfolding and the ligand remains bound in a stable conformation.

  • Root Mean Square Fluctuation (RMSF): Plot the RMSF per residue to identify flexible and rigid regions of the protein.

  • Interaction Analysis: Analyze the persistence of key hydrogen bonds and hydrophobic contacts identified during docking. Do they remain stable throughout the simulation?

G Start Start with Docked Complex Topology Generate System Topology (Force Field Assignment) Start->Topology Solvate Solvate and Add Ions Topology->Solvate EM Energy Minimization Solvate->EM NVT NVT Equilibration (Temperature) EM->NVT NPT NPT Equilibration (Pressure & Density) NVT->NPT Production Production MD Run NPT->Production Analysis Trajectory Analysis (RMSD, RMSF, Interactions) Production->Analysis

Caption: The workflow for a molecular dynamics simulation using GROMACS.

Advanced Modeling: Pharmacophore Hypothesis Generation

A pharmacophore is an abstract representation of the molecular features essential for biological activity.[15] After validating a stable binding pose with MD, we can generate a pharmacophore model to be used in virtual screening campaigns to find other diverse molecules that may also bind to the target.

Methodology
  • Feature Identification: Based on the stable protein-ligand complex from the MD simulation, identify the key interaction points: hydrogen bond donors/acceptors, hydrophobic centers, and charged groups.

  • Model Generation: Use software like LigandScout or PHASE to generate a 3D arrangement of these features.[2][16]

  • Exclusion Volumes: Add volume constraints to the model to represent the space occupied by the receptor, which helps to eliminate molecules that would clash with the protein.[17]

  • Validation: The model can be validated by screening it against a database of known DPP-IV inhibitors and decoys. A good model should be able to distinguish active from inactive compounds.

This pharmacophore model then becomes a powerful 3D query for rapidly searching large chemical libraries for novel scaffolds that fit the binding hypothesis.[18]

Conclusion and Future Directions

This guide has outlined a comprehensive and validated in silico workflow for investigating the interactions of this compound. By progressing from static molecular docking to dynamic MD simulations and finally to abstract pharmacophore modeling, researchers can build a robust, multi-faceted understanding of a molecule's potential biological activity. The causality-driven approach ensures that each step is not merely a computational exercise but a scientifically sound investigation.

The results from this workflow—a validated binding pose, an understanding of complex stability, and a predictive pharmacophore model—provide a strong foundation for subsequent stages of drug discovery, including lead optimization, chemical synthesis, and eventual in vitro and in vivo validation. This rational, computation-first approach is fundamental to modern, efficient drug development.

References

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A Comprehensive Technical Guide to Quantum Chemical Calculations for 3-Amino-1-(pyrrolidin-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Amino-1-(pyrrolidin-1-yl)propan-1-one is a molecule of interest within synthetic and medicinal chemistry, possessing a flexible propanone linker connecting a primary amine and a pyrrolidine ring. This guide provides a comprehensive, in-depth protocol for conducting quantum chemical calculations on this molecule. It is designed for researchers, scientists, and drug development professionals seeking to elucidate the electronic structure, molecular properties, and reactivity of this compound through computational means. By leveraging Density Functional Theory (DFT), this whitepaper outlines a self-validating workflow from initial structure preparation to the analysis of key molecular descriptors. The causality behind methodological choices is explained, ensuring both scientific rigor and practical applicability for professionals in the field.

Introduction: The Rationale for Computational Analysis

Pyrrolidine-containing compounds are ubiquitous in pharmaceuticals and bioactive natural products, prized for their unique structural and chemical properties.[1] this compound serves as a versatile building block, incorporating several key functional groups: a nucleophilic primary amine, a polar ketone, and the conformationally constrained pyrrolidine ring. Understanding the interplay of these features at a quantum-mechanical level is paramount for predicting its behavior in biological systems and for designing novel derivatives with tailored properties.

Quantum chemical calculations offer a powerful, non-empirical approach to investigate molecular characteristics that are often difficult or expensive to measure experimentally. These calculations can predict:

  • Stable three-dimensional conformations.

  • The distribution of electron density and electrostatic potential.

  • Frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding reactivity.

  • Vibrational frequencies for spectral analysis.

  • Thermodynamic properties such as enthalpy and Gibbs free energy.

This guide provides a validated protocol for obtaining these properties for this compound, establishing a foundational computational dataset for further research and development.

Theoretical Framework: Selecting the Right Tools

The accuracy of any quantum chemical calculation is contingent upon the chosen theoretical method and basis set. For a molecule of this size and composition, Density Functional Theory (DFT) offers an optimal balance of computational cost and accuracy.

2.1. Density Functional Theory (DFT) DFT methods calculate the electronic energy of a system based on its electron density, rather than the complex many-electron wavefunction. This approach has become the workhorse of modern computational chemistry.[2]

  • Chosen Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, offering a robust and widely validated method for organic molecules. It has been successfully used in mechanistic studies of related heterocyclic systems.[1]

  • Alternative Functional: M06-2X : For systems where non-covalent interactions might be significant, the M06-2X functional is an excellent alternative, as demonstrated in studies of pyrrolidine-derived ions.[3]

2.2. Basis Sets A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set dictates the flexibility of the orbital description.

  • Chosen Basis Set: 6-311+G(d,p) : This is a Pople-style, split-valence triple-zeta basis set.

    • 6-311 : Indicates that core orbitals are described by 6 primitive Gaussian functions, while valence orbitals are described by three sets of functions (3, 1, and 1 primitives), allowing for greater flexibility.

    • + : Adds diffuse functions on heavy (non-hydrogen) atoms, which are essential for accurately describing lone pairs and anionic species.

    • G(d,p) : Adds polarization functions on both heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing orbitals to change shape and providing a more accurate description of chemical bonding. This level of theory has proven effective for similar pyrrolidine systems.[3]

A summary of the selected computational levels is provided in Table 1.

Parameter Recommended Method Rationale & Justification Authoritative Source
Theoretical Method Density Functional Theory (DFT)Provides the best balance of accuracy and computational efficiency for medium-sized organic molecules.[1]
Functional B3LYPA widely-used hybrid functional with a proven track record for geometries and energies of organic compounds.[1]
Alternative Functional M06-2XSuperior for systems with significant non-covalent interactions; used in related pyrrolidine studies.[3]
Basis Set 6-311+G(d,p)A flexible triple-zeta basis set with diffuse and polarization functions for accurate bonding description.[3]

Table 1: Recommended Computational Methodologies and Basis Sets.

The Computational Protocol: A Self-Validating Workflow

The following section details a step-by-step protocol for performing the quantum chemical calculations. This workflow is designed to be self-validating, where the results of one step confirm the success of the previous one.

G cluster_prep Step 1: Preparation cluster_calc Step 2: Core Quantum Calculations cluster_validation Step 3: Validation node_A Construct Initial 3D Structure (e.g., Avogadro, ChemDraw) node_B Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) node_A->node_B Input Coordinates node_C Frequency Calculation (at the same level of theory) node_B->node_C Optimized Geometry node_D Verify Minimum Energy Structure (Check for zero imaginary frequencies) node_C->node_D Vibrational Modes node_E Electronic Properties (HOMO, LUMO, MEP) node_D->node_E Validated Structure node_F Thermodynamic Properties (Enthalpy, Gibbs Free Energy) node_D->node_F node_G Spectroscopic Properties (IR, Raman) node_D->node_G

Caption: A validated workflow for quantum chemical calculations.

3.1. Step 1: Initial Structure Generation The first step is to generate a reasonable starting 3D structure for this compound.

  • Software : Use molecular editing software such as Avogadro, GaussView, or ChemDraw 3D.

  • Procedure :

    • Draw the 2D structure of the molecule.

    • Convert the 2D structure to a 3D model using the software's built-in tools.

    • Perform an initial, quick geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to resolve any unrealistic bond lengths or angles. This provides a sensible starting point for the more computationally intensive quantum calculations.

  • Output : A coordinate file (e.g., .xyz or .mol) of the initial molecular geometry.

3.2. Step 2: Geometry Optimization This is the most critical step, where the calculation finds the lowest energy arrangement of the atoms on the potential energy surface.

  • Purpose : To find the equilibrium geometry of the molecule.

  • Software : A quantum chemistry package such as Gaussian, ORCA, or Spartan.

  • Sample Input (Gaussian) :

  • Protocol Explanation :

    • #p B3LYP/6-311+G(d,p) Opt: This line specifies the level of theory and requests a geometry optimization (Opt).

    • 0 1: This specifies the charge (0 for a neutral molecule) and the spin multiplicity (1 for a singlet state, as all electrons are paired).

3.3. Step 3: Frequency Calculation (Validation) This step is essential to validate the result of the geometry optimization.

  • Purpose : To confirm that the optimized structure is a true energy minimum and to calculate thermodynamic and spectroscopic properties. A true minimum will have zero imaginary frequencies.

  • Protocol : This calculation must be performed at the same level of theory as the optimization.

  • Sample Input (Gaussian) :

  • Self-Validation : The output will list all vibrational frequencies. If any are negative (representing an imaginary frequency), the structure is a saddle point (a transition state), not a minimum. In that case, the geometry must be perturbed along the imaginary frequency's vibrational mode and the optimization must be re-run.

Analysis and Interpretation of Results

Successful completion of the workflow yields a wealth of data. The following sections describe how to interpret the key outputs.

4.1. Molecular Geometry The optimized geometry provides precise bond lengths, bond angles, and dihedral angles. These can be compared with experimental data if available or used to understand the molecule's shape and steric profile.

Caption: Atom numbering scheme for this compound.

Parameter Description Expected Value (Å or °)
Bond Lengths
C6=O7Carbonyl double bond~1.22 Å
C6-N1Amide C-N bond~1.35 Å
C9-N10Amine C-N single bond~1.47 Å
Bond Angles
O7=C6-N1Angle around carbonyl carbon~122°
C6-C8-C9Angle in the propane chain~110°
Dihedral Angles
N1-C6-C8-C9Torsion of the propanone chainVaries (conformation dependent)

Table 2: Key Predicted Geometric Parameters. (Note: Values are typical and will be precisely determined by the calculation).

4.2. Electronic Properties The electronic properties are crucial for understanding reactivity and intermolecular interactions.

  • Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity.

    • HOMO : Represents the ability to donate an electron. It is typically localized on the most electron-rich parts of the molecule, such as the lone pairs of the nitrogen atoms.

    • LUMO : Represents the ability to accept an electron. It is often localized on the electrophilic carbonyl carbon.

    • HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a measure of chemical stability. A smaller gap suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP) Map : The MEP map visualizes the electrostatic potential on the electron density surface. It is invaluable for predicting non-covalent interactions.

    • Red regions (negative potential): Indicate electron-rich areas, such as around the carbonyl oxygen and primary amine nitrogen, which are susceptible to electrophilic attack.

    • Blue regions (positive potential): Indicate electron-poor areas, such as around the amine hydrogens, which are favorable for nucleophilic attack.

Property Description Significance in Drug Development
E(HOMO) Energy of the Highest Occupied Molecular OrbitalIndicates propensity for electron donation (e.g., hydrogen bonding, metabolic oxidation).
E(LUMO) Energy of the Lowest Unoccupied Molecular OrbitalIndicates propensity for electron acceptance (e.g., interaction with nucleophilic residues).
HOMO-LUMO Gap E(LUMO) - E(HOMO)Correlates with chemical reactivity and stability. A key parameter in QSAR studies.

Table 3: Calculated Electronic Properties and Their Relevance.

4.3. Thermodynamic and Spectroscopic Data The frequency calculation also outputs key thermodynamic data and predicts the infrared (IR) spectrum.

Property Description
Zero-Point Vibrational Energy (ZPVE) The vibrational energy at 0 K.
Enthalpy (H) Total heat content of the system.
Gibbs Free Energy (G) Predicts the spontaneity of reactions.
Vibrational Frequencies Predicts the positions of peaks in the IR spectrum (e.g., C=O stretch, N-H stretch).

Table 4: Calculated Thermodynamic and Spectroscopic Properties.

Conclusion and Outlook

This guide has detailed a robust and scientifically grounded workflow for performing quantum chemical calculations on this compound. By adhering to this protocol, researchers can obtain reliable data on the molecule's geometry, electronic structure, and thermodynamic properties. This information forms a critical foundation for a deeper understanding of its chemical behavior and can be instrumental in the rational design of new molecules in pharmaceutical and materials science. The insights gained from these calculations—from predicting sites of reactivity to understanding conformational preferences—are indispensable for accelerating the drug discovery and development process.

References

  • 3-Amino-1-pyrrolidin-1-ylpropan-1-one hydrochloride . Oakwood Chemical. [Link][4]

  • Lumbroso, A., & Coote, M. L. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds . ACS Omega. [Link][3]

  • Computational Chemistry of Pyrrolidone and Caprolactam Based Materials . (2021). ResearchGate. [Link][2]

  • Process for the preparation of 3-amino-pyrrolidine derivatives . Google Patents. [5]

  • Ja'o, A. M., et al. (2021). Structural and Thermochemical Studies of Pyrrolidine Borane and Piperidine Borane by Gas Electron Diffraction and Quantum Chemical Calculations . Structural Chemistry. [Link][6]

  • 3-(pyrrolidin-1-yl)propan-1-amine . Chemchart. [Link]

  • Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism . (2020). ResearchGate. [Link][1]

  • 3-(Pyrrolidin-1-yl)propan-1-ol . MySkinRecipes. [Link][7]

Sources

Methodological & Application

The Strategic Application of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one in Pharmaceutical Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Building Block in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic use of specialized intermediates is paramount to the efficient construction of complex molecular architectures. 3-Amino-1-(pyrrolidin-1-yl)propan-1-one, and its derivatives, represent a class of such pivotal building blocks. The inherent functionalities of this molecule—a primary amine and a pyrrolidinyl amide—offer a versatile scaffold for the synthesis of a diverse range of pharmacologically active compounds. The pyrrolidine motif is a well-established privileged structure in medicinal chemistry, found in numerous natural products and FDA-approved drugs, where it often imparts favorable pharmacokinetic properties and contributes to target binding.[1] This guide provides an in-depth exploration of the synthesis, characterization, and application of this compound as a key pharmaceutical intermediate, designed for researchers and professionals in the field of drug development.

Physicochemical Properties and Handling

This compound is typically handled as its hydrochloride salt to improve stability and ease of handling. A comprehensive understanding of its physical and chemical properties is essential for its effective use in synthesis and for ensuring laboratory safety.

PropertyValueReference
Chemical Name This compound hydrochloride[2]
CAS Number 670253-59-5[2]
Molecular Formula C₇H₁₅ClN₂O[2]
Molecular Weight 178.66 g/mol [2]
Appearance White to off-white solidGeneral Supplier Data
Melting Point 161-164 °C (decomposes)[2]
Purity ≥98%[2]
Solubility Soluble in water and polar organic solvents like methanol and ethanol.General Chemical Knowledge

Safety and Handling: this compound hydrochloride is classified as a hazardous substance. It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Hazard statements indicate that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[2][3]

Strategic Synthesis of the Intermediate

The synthesis of this compound typically proceeds through a two-step sequence involving the formation of a Boc-protected intermediate, tert-butyl (3-oxo-3-(pyrrolidin-1-yl)propyl)carbamate, followed by deprotection. This strategy allows for controlled reactions and purification.

Part 1: Synthesis of tert-Butyl (3-oxo-3-(pyrrolidin-1-yl)propyl)carbamate

The formation of the Boc-protected intermediate is achieved via a standard amide coupling reaction between Boc-β-alanine and pyrrolidine. The use of a coupling agent is essential to activate the carboxylic acid for nucleophilic attack by the secondary amine of pyrrolidine.

Synthesis_of_Boc_Intermediate Boc_beta_alanine Boc-β-alanine Reaction Amide Coupling Boc_beta_alanine->Reaction Pyrrolidine Pyrrolidine Pyrrolidine->Reaction Coupling_Agent Coupling Agent (e.g., HATU, TBTU) Coupling_Agent->Reaction Base Base (e.g., DIPEA) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Boc_Intermediate tert-Butyl (3-oxo-3-(pyrrolidin-1-yl)propyl)carbamate Reaction->Boc_Intermediate Deprotection_Step Boc_Intermediate tert-Butyl (3-oxo-3-(pyrrolidin-1-yl)propyl)carbamate Reaction Boc Deprotection Boc_Intermediate->Reaction Acid Acidic Conditions (e.g., HCl in Dioxane) Acid->Reaction Final_Product This compound Hydrochloride Reaction->Final_Product API_Synthesis Intermediate This compound Reaction Nucleophilic Aromatic Substitution Intermediate->Reaction Heterocycle Functionalized Heterocycle (e.g., Chlorinated Purine) Heterocycle->Reaction Base Base (e.g., K₂CO₃ or DIPEA) Base->Reaction Solvent Solvent (e.g., DMF or DMSO) Solvent->Reaction API_Precursor TLR7 Agonist Precursor Reaction->API_Precursor QC_Workflow Start Synthesized Intermediate Lot Sampling Representative Sampling Start->Sampling Appearance Visual Appearance and Solubility Sampling->Appearance HPLC HPLC for Purity and Impurity Profile Sampling->HPLC Spectroscopy Spectroscopic Identification (¹H NMR, MS, FT-IR) Sampling->Spectroscopy Water_Content Karl Fischer Titration Sampling->Water_Content Decision Meets Specifications? Appearance->Decision HPLC->Decision Spectroscopy->Decision Water_Content->Decision Release Release for Further Manufacturing Decision->Release Yes Reject Reject and Investigate Decision->Reject No

Sources

The Versatile Building Block: Application Notes for 3-Amino-1-(pyrrolidin-1-yl)propan-1-one in Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutics. The five-membered pyrrolidine ring is a quintessential example of such a privileged structure, frequently incorporated into a vast array of biologically active compounds due to its favorable physicochemical properties and synthetic tractability.[1][2][3] This application note focuses on a particularly valuable derivative, 3-Amino-1-(pyrrolidin-1-yl)propan-1-one , and its role as a key building block in the synthesis of potent and selective bioactive molecules.

This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound, with a particular focus on its pivotal role in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, a class of drugs that has revolutionized the treatment of B-cell malignancies.[4][5] We will delve into the underlying synthetic strategies, provide detailed experimental protocols, and explore the critical biological pathways targeted by the resulting molecules.

Chemical Properties and Synthetic Availability

This compound, typically available as its hydrochloride salt for enhanced stability, possesses a unique combination of functional groups: a primary amine, a ketone, and a pyrrolidine ring. This trifecta of reactivity makes it an exceptionally useful synthon for introducing a polar, three-carbon spacer with a basic nitrogen atom into a target molecule.

PropertyValueSource
Molecular Formula C₇H₁₄N₂OPubChem
Molecular Weight 142.20 g/mol PubChem
CAS Number 670253-59-5 (hydrochloride)Oakwood Chemical
Appearance White to off-white solidOakwood Chemical

While commercially available, understanding the synthesis of this building block provides valuable insight into its reactivity and potential impurities. A common and efficient method for its preparation is the Mannich reaction, a three-component condensation of an active hydrogen compound (in this case, a ketone precursor), formaldehyde, and a primary or secondary amine (pyrrolidine), followed by amination of the resulting β-aminoketone.

Application in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

A preeminent application of this compound and its derivatives is in the synthesis of covalent inhibitors of Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling, which is essential for B-cell proliferation, differentiation, and survival.[6][7] Dysregulation of the BTK signaling pathway is a hallmark of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[8][9]

The BTK Signaling Pathway: A Key Therapeutic Target

The diagram below illustrates the central role of BTK in the B-cell receptor signaling cascade.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk Kinases BCR->Lyn_Syk Antigen Binding PIP3 PIP3 Lyn_Syk->PIP3 Phosphorylation BTK Bruton's Tyrosine Kinase (BTK) PIP3->BTK PLCG2 Phospholipase Cγ2 (PLCγ2) BTK->PLCG2 Phosphorylation IP3_DAG IP3 & DAG PLCG2->IP3_DAG Hydrolysis of PIP2 Downstream Downstream Signaling (NF-κB, MAPK, etc.) IP3_DAG->Downstream Proliferation B-Cell Proliferation, Survival, & Adhesion Downstream->Proliferation Ibrutinib Ibrutinib (BTK Inhibitor) Ibrutinib->BTK Covalent Inhibition

Caption: The BTK Signaling Pathway and the Mechanism of Ibrutinib Inhibition.

As depicted, BTK is a critical node in this pathway. Covalent inhibitors, such as Ibrutinib, form an irreversible bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition of its kinase activity.[10][11] This effectively shuts down the downstream signaling cascade, ultimately inducing apoptosis and inhibiting the proliferation of malignant B-cells.[12]

Synthetic Protocol: A Representative Synthesis of a BTK Inhibitor Precursor

The following protocol outlines a representative synthesis of a key intermediate for a BTK inhibitor, showcasing the utility of this compound. This protocol is based on the principles of Michael addition, a fundamental reaction in organic synthesis where a nucleophile adds to an α,β-unsaturated carbonyl compound.[13]

Workflow for the Synthesis of a BTK Inhibitor Precursor

BTK_Inhibitor_Precursor_Synthesis Pyrrolidine Pyrrolidine Michael_Addition Michael Addition (aza-Michael) Pyrrolidine->Michael_Addition Acryloyl_Chloride Acryloyl Chloride Michael_Acceptor Activated Acrylamide (Michael Acceptor) Acryloyl_Chloride->Michael_Acceptor Reaction with Amine Michael_Acceptor->Michael_Addition Precursor 3-(Pyrrolidin-1-yl)propanamide Derivative Michael_Addition->Precursor BTK_Inhibitor Further Elaboration to BTK Inhibitor Precursor->BTK_Inhibitor

Caption: General workflow for the synthesis of a BTK inhibitor precursor.

Step 1: Synthesis of N-Aryl-3-(pyrrolidin-1-yl)propanamide (A Generic Precursor)

This protocol describes a general procedure for the Michael addition of pyrrolidine to an N-aryl acrylamide.

Materials:

  • N-Aryl acrylamide (1.0 eq)

  • Pyrrolidine (1.2 eq)

  • Ethanol (or other suitable polar aprotic solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, dissolve the N-aryl acrylamide (1.0 eq) in ethanol.

  • Addition of Pyrrolidine: Slowly add pyrrolidine (1.2 eq) to the stirred solution at room temperature. The reaction is often exothermic, and cooling in an ice bath may be necessary to maintain a controlled temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acrylamide is consumed. Gentle heating under reflux may be required to drive the reaction to completion, depending on the reactivity of the specific N-aryl acrylamide.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-aryl-3-(pyrrolidin-1-yl)propanamide.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a good choice as it is a polar protic solvent that can facilitate the proton transfer steps in the Michael addition mechanism and is generally effective at dissolving the reactants.

  • Stoichiometry: A slight excess of pyrrolidine is used to ensure complete consumption of the limiting reagent, the N-aryl acrylamide.

  • Temperature: The reaction is typically initiated at room temperature. However, for less reactive substrates, heating may be necessary to overcome the activation energy barrier.

This N-aryl-3-(pyrrolidin-1-yl)propanamide core can then be further elaborated through various chemical transformations to yield the final BTK inhibitor. For instance, in the synthesis of Ibrutinib, a similar fragment is coupled with the pyrazolopyrimidine core.[14][15][16]

Bioactivity of BTK Inhibitors Derived from Pyrrolidine Scaffolds

The incorporation of the this compound scaffold, or its derivatives, has led to the development of highly potent BTK inhibitors. The table below summarizes the in vitro inhibitory activity (IC₅₀) of several approved BTK inhibitors.

CompoundBTK IC₅₀ (nM)Kinase SelectivityReference
Ibrutinib 0.5Also inhibits other kinases (e.g., TEC, EGFR)[4]
Acalabrutinib 5.1More selective for BTK than Ibrutinib[4]
Zanubrutinib <1.0High selectivity for BTK[4]

Note: IC₅₀ values can vary depending on the assay conditions.

The data clearly demonstrates the high potency of these compounds. While Ibrutinib is a first-in-class inhibitor, subsequent generations, such as Acalabrutinib and Zanubrutinib, have been engineered for greater selectivity, potentially leading to a more favorable side-effect profile.[8]

Beyond BTK Inhibitors: Other Potential Applications

While the application of this compound in BTK inhibitors is well-established, the versatility of this building block extends to other areas of medicinal chemistry. The pyrrolidine ring is a common motif in a wide range of bioactive molecules, including:

  • Anticancer agents: The pyrrolidine scaffold is found in numerous compounds with antiproliferative activity against various cancer cell lines.[10][11]

  • Central Nervous System (CNS) agents: The pyrrolidine moiety is present in drugs targeting the CNS, such as antipsychotics and antidepressants.[17]

  • Antiviral and Antimicrobial agents: Pyrrolidine derivatives have shown promise as antiviral and antimicrobial agents.[11]

The presence of the primary amine and ketone functionalities in this compound allows for its incorporation into diverse molecular architectures through reactions such as reductive amination, amide bond formation, and the formation of various heterocyclic systems.

Conclusion and Future Perspectives

This compound has proven to be a highly valuable and versatile building block in the synthesis of bioactive molecules, most notably in the development of life-saving BTK inhibitors. Its unique structural features and reactivity provide a reliable and efficient means of introducing a key pharmacophoric element into drug candidates. As our understanding of disease biology deepens, it is anticipated that this and similar pyrrolidine-containing synthons will continue to play a crucial role in the design and synthesis of the next generation of targeted therapeutics. The protocols and data presented herein serve as a foundational guide for researchers looking to harness the potential of this powerful chemical tool.

References

  • Bar-fagan, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

  • Google Patents. (2013). CN103319354A - Synthesis method of 3-amino-1,2-propanediol.
  • ResearchGate. (2021). Synthesis of [ 13 C 6 ]‐Ibrutinib. Retrieved from [Link]

  • Borregaard. (n.d.). 3-AMINO-1,2- PROPANEDIOL (APD). Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-(Pyrrolidin-1-yl)propan-1-ol. Retrieved from [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

  • Estupiñán, D., et al. (2024). Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments. Frontiers in Immunology, 15, 1357630. [Link]

  • Wang, W., et al. (2006). Pyrrolidine−Thiourea as a Bifunctional Organocatalyst: Highly Enantioselective Michael Addition of Cyclohexanone to Nitroolefins. Organic Letters, 8(7), 1291-1293. [Link]

  • Wikipedia. (n.d.). Bruton's tyrosine kinase. Retrieved from [Link]

  • ResearchGate. (n.d.). Michael addition reaction with amino acids in living organism. Retrieved from [Link]

  • Burger, J. A., et al. (2014). Safety and activity of BTK inhibitor ibrutinib combined with ofatumumab in chronic lymphocytic leukemia: a phase 1b/2 study. Blood, 124(25), 3248-3255. [Link]

  • Di Paolo, A., et al. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Cancers, 13(14), 3523. [Link]

  • ResearchGate. (2022). Ibrutinib and Bruton's Tyrosine Kinase Inhibitors in Chronic Lymphocytic Leukemia: Focus on Atrial Fibrillation and Ventricular Tachyarrhythmias/Sudden Cardiac Death. Retrieved from [Link]

  • Springer. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • Frontiers. (2020). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Retrieved from [Link]

  • ResearchGate. (2020). BTK product formation progress curves (A-D) and time-dependence of IC50 values (E). Retrieved from [Link]

  • Google Patents. (2016). US20160264584A1 - Method for Preparing Ibrutinib.
  • Google Patents. (2017). WO2017074265A1 - Process for preparing ibrutinib and its intermediates.
  • YouTube. (2016). The characteristics and mode of action of ibrutinib for CLL. Retrieved from [Link]

  • BioWorld. (2024). BTK inhibitor potential highlighted at ASH 2024. Retrieved from [Link]

  • Springer. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations. Retrieved from [Link]

Sources

Application Note: Strategies for the Chiral Separation of (R)- and (S)-3-Aminopyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract: This comprehensive guide details methodologies for the analytical and preparative scale separation of 3-aminopyrrolidine enantiomers, a critical chiral building block in modern medicinal chemistry. We explore three principal strategies: direct enantioseparation by chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), indirect separation via diastereomer formation using pre-column derivatization, and classical resolution through diastereomeric salt crystallization. This document provides not only step-by-step protocols but also the fundamental principles and causal reasoning behind experimental design, empowering researchers to select and optimize the most suitable method for their specific application, from analytical quality control to large-scale synthesis.

Introduction: The Imperative of Chirality in Pharmaceutical Sciences

Chirality is a fundamental property of molecules that profoundly influences their interaction with biological systems.[1] For active pharmaceutical ingredients (APIs), the three-dimensional arrangement of atoms can dictate the molecule's efficacy, pharmacology, and toxicology.[2][3] Often, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while its mirror image (the distomer) may be inactive or, in some cases, contribute to adverse effects.[4]

(3S)-(+)-3-Aminopyrrolidine and its (R)-enantiomer are highly valued chiral synthons in neuropharmacology and serve as key intermediates in the synthesis of novel therapeutics.[5][6] Their stereospecificity is paramount, as it directly translates to the biological activity of the final drug substance.[6] Consequently, the ability to accurately separate and quantify these enantiomers is not merely an analytical challenge but a regulatory and safety necessity in drug development.[3]

This application note outlines the primary techniques for resolving racemic 3-aminopyrrolidine, providing a framework for method selection based on the desired scale and analytical objective.

Chromatographic Approaches: High-Throughput and High-Resolution Analysis

Chromatographic methods are the cornerstone of modern chiral analysis, offering high resolution and sensitivity.[7][8] Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful tools for this purpose.[9] The choice between a direct or indirect approach often depends on the analyte's properties and the available instrumentation.

Direct Enantioseparation on Chiral Stationary Phases (CSPs)

Principle of Separation: Direct chiral separation relies on the differential interaction between the enantiomers and a chiral stationary phase (CSP). The CSP creates a chiral environment within the column, where one enantiomer forms a more stable, transient diastereomeric complex than the other, leading to a difference in retention time. Successful separation is often described by the "three-point interaction model," where attractive forces (e.g., hydrogen bonds, dipole-dipole interactions, ionic interactions) between the analyte and the CSP are necessary for chiral recognition.[10] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective for a wide range of compounds, including amines.[10]

Causality in Method Development:

  • CSP Selection: Polysaccharide-based phases are chosen for their proven ability to resolve a broad spectrum of chiral compounds, including amines, through hydrogen bonding and dipole-dipole interactions.[10]

  • Mobile Phase: For basic analytes like 3-aminopyrrolidine, peak shape can be poor due to strong interactions with residual silanols on the silica support. Adding a small amount of a basic additive, such as diethylamine (DEA), to the mobile phase competitively blocks these sites, resulting in sharper, more symmetrical peaks.[11]

  • Temperature: Lowering the column temperature can enhance the weaker bonding forces responsible for chiral recognition, often leading to increased selectivity and better resolution.[12] Conversely, higher temperatures can improve efficiency but may reduce selectivity.[12]

Key Challenge: A significant challenge with the direct analysis of 3-aminopyrrolidine is its lack of a strong UV-absorbing chromophore, making detection by standard HPLC-UV difficult.[13][14] This limitation can be overcome by using universal detection methods like Mass Spectrometry (MS) or Evaporative Light Scattering Detection (ELSD).

G cluster_screening Phase 1: Column & Mobile Phase Screening cluster_optimization Phase 2: Method Optimization Screen_CSP Screen Multiple CSPs (e.g., Polysaccharide-based) Screen_MP Test Mobile Phase Systems (Normal, Polar Organic, Reversed) Screen_CSP->Screen_MP Optimize_MP Fine-tune Mobile Phase (Adjust modifier/additive %) Screen_MP->Optimize_MP Optimize_Temp Optimize Temperature (Lower T for higher selectivity) Optimize_MP->Optimize_Temp Optimize_Flow Adjust Flow Rate (Lower flow for better resolution) Optimize_Temp->Optimize_Flow Analysis Analyze Data (Resolution, Tailing Factor) Optimize_Flow->Analysis Racemate Racemic 3-Aminopyrrolidine Inject Inject on HPLC/SFC System Racemate->Inject Inject->Screen_CSP Result Optimized Chiral Method Analysis->Result G Racemate Racemic 3-Aminopyrrolidine (R- and S-) Reaction Derivatization Reaction (Forms Diastereomers) Racemate->Reaction CDA Chiral Derivatizing Agent (e.g., (R)-PTSC) CDA->Reaction Diastereomers Diastereomer Mixture (R,R) and (S,R) Reaction->Diastereomers HPLC Inject on Achiral RP-HPLC System Diastereomers->HPLC Separation Separated Diastereomers HPLC->Separation Quant Quantification by UV Separation->Quant G Racemate Racemic 3-Aminopyrrolidine SaltFormation 1. Salt Formation (in Solvent) Racemate->SaltFormation ResolvingAgent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) ResolvingAgent->SaltFormation Crystallization 2. Controlled Cooling & Crystallization SaltFormation->Crystallization Filtration 3. Filtration Crystallization->Filtration DiastereomerSalt Solid: Enriched Diastereomeric Salt Filtration->DiastereomerSalt MotherLiquor Liquid: Mother Liquor (Enriched in other diastereomer) Filtration->MotherLiquor Liberation 4. Liberation of Free Amine (Base Treatment) DiastereomerSalt->Liberation Enantiomer Pure Enantiomer Liberation->Enantiomer

Sources

Application Notes & Protocols: Strategic Use of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide an in-depth guide for medicinal chemists, researchers, and drug development professionals on the strategic implementation of the versatile building block, 3-Amino-1-(pyrrolidin-1-yl)propan-1-one, in the synthesis of next-generation kinase inhibitors. We will move beyond simple procedural steps to explore the underlying chemical principles, strategic advantages, and practical considerations for leveraging this reagent to achieve desired pharmacological profiles.

Introduction: The Emerging Role of β-Amino Ketones in Kinase Inhibitor Design

The pursuit of potent and selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology. A key challenge in this field is the design of molecules that not only exhibit high affinity for the ATP-binding site but also possess favorable pharmacokinetic properties, such as aqueous solubility and cell permeability. The β-amino ketone moiety, exemplified by this compound, has emerged as a valuable structural motif to address these challenges.

The strategic incorporation of this building block can confer several advantages:

  • Enhanced Solubility: The pyrrolidine ring and the primary amine group introduce polarity and a basic handle, which can significantly improve the aqueous solubility of the final inhibitor. This is a critical parameter for oral bioavailability and formulation development.

  • Modulation of Physicochemical Properties: The flexible propan-1-one linker allows for precise spatial orientation of the pyrrolidine group, enabling it to engage with solvent or form intramolecular hydrogen bonds, thereby influencing the overall conformation and properties of the inhibitor.

  • Versatile Synthetic Handle: The primary amine serves as a nucleophilic center, readily participating in a wide array of bond-forming reactions. This allows for its late-stage introduction into complex scaffolds, providing modularity in library synthesis and lead optimization.

Core Synthetic Strategies and Mechanistic Considerations

The primary utility of this compound lies in its nucleophilic primary amine, which can be leveraged in several key synthetic transformations to construct the core of various kinase inhibitor scaffolds.

Synthesis of Substituted Pyrimidine and Pyridine Scaffolds

A prevalent strategy in kinase inhibitor synthesis involves the construction of substituted pyrimidine or pyridine cores. This compound can be employed as a key intermediate in multi-component reactions to build these heterocyclic systems.

Protocol 1: Synthesis of a 2,4-Disubstituted Pyrimidine Core

This protocol outlines a general procedure for the condensation of this compound with a β-ketoester to form a dihydropyrimidinone, which can be subsequently oxidized to the desired pyrimidine.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of a suitable β-ketoester (e.g., ethyl acetoacetate) in a protic solvent such as ethanol or isopropanol.

  • Addition of Reagents: Add 1.1 equivalents of this compound hydrochloride to the solution. Follow this with the addition of 1.2 equivalents of a base, such as sodium ethoxide or triethylamine, to liberate the free amine.

  • Condensation: Heat the reaction mixture to reflux for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Oxidation: Upon completion of the condensation, cool the reaction mixture to room temperature. Add 1.5 equivalents of an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂), and stir at room temperature for 12-16 hours.

  • Workup and Purification: Filter the reaction mixture to remove any solid byproducts. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel, using a gradient of dichloromethane and methanol to afford the desired 2,4-disubstituted pyrimidine.

Causality and Experimental Choices:

  • The choice of a protic solvent like ethanol facilitates the dissolution of the reagents and can participate in the proton transfer steps of the condensation mechanism.

  • The use of a slight excess of the amine and base ensures the complete consumption of the limiting β-ketoester.

  • The oxidation step is crucial to aromatize the dihydropyrimidine ring, which is often a key feature for planarity and interaction with the kinase hinge region.

Diagram 1: Synthesis of a Substituted Pyrimidine Core

G cluster_reactants Reactants cluster_conditions Conditions cluster_intermediates Intermediate cluster_oxidation Oxidation R1 β-Ketoester I1 Dihydropyrimidinone R1->I1 R2 This compound R2->I1 C1 Base (e.g., NaOEt) Ethanol, Reflux P1 Substituted Pyrimidine Product I1->P1 Oxidation O1 Oxidizing Agent (e.g., DDQ) G R1 Aldehyde-Functionalized Kinase Inhibitor Core I1 Imine Intermediate R1->I1 R2 This compound R2->I1 C1 Catalytic Acetic Acid DCM or DCE P1 Final Kinase Inhibitor I1->P1 Reduction C2 Sodium Triacetoxyborohydride (STAB)

Application Notes and Protocols: Solid-Phase Synthesis Utilizing a 3-Aminopyrrolidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 3-aminopyrrolidine scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into bioactive molecules to enhance potency, selectivity, and pharmacokinetic properties.[1][2][3][4] Its inherent three-dimensionality and the presence of versatile functional handles make it an attractive core for the construction of diverse compound libraries.[5] Solid-phase synthesis (SPS) offers a robust and efficient methodology for the rapid generation of such libraries, streamlining the purification process and enabling high-throughput approaches.[6][7][8] This guide provides a comprehensive overview and detailed protocols for the solid-phase synthesis of compound libraries based on a 3-aminopyrrolidine scaffold. We will delve into the strategic considerations for scaffold immobilization, orthogonal protection schemes, and diversification strategies, culminating in detailed, field-proven experimental procedures.

Introduction: The Strategic Value of the 3-Aminopyrrolidine Scaffold

The pyrrolidine ring system is a common feature in a multitude of natural products and synthetic drugs. The introduction of an amino group at the 3-position provides a key vector for chemical diversification. This arrangement allows for the exploration of chemical space in three dimensions, a critical aspect in designing molecules that interact with complex biological targets like enzymes and receptors.[2][5] The solid-phase approach to synthesizing libraries based on this scaffold allows for the systematic modification of the molecule at multiple points, facilitating the rapid exploration of structure-activity relationships (SAR).[7][8]

Key Advantages of a Solid-Phase Approach:

  • Efficiency: Simplifies the purification of intermediates, as excess reagents and by-products are removed by simple washing and filtration steps.[6]

  • High-Throughput: Amenable to automation and parallel synthesis, enabling the generation of large, diverse compound libraries.[6][9]

  • Driving Reactions to Completion: Allows for the use of a large excess of reagents to ensure complete reactions at each step.[10]

Foundational Principles: Designing the Synthetic Strategy

A successful solid-phase synthesis campaign hinges on a well-designed strategy that considers the choice of solid support, a suitable linker, and an orthogonal protecting group scheme.

Selection of the Solid Support and Linker

The choice of resin and linker is dictated by the desired functionality in the final cleaved product (e.g., carboxylic acid, amide) and the overall chemical strategy.

  • Resins: Polystyrene-based resins are commonly used. For manual synthesis, 100-200 mesh resin is often suitable.[11]

  • Linkers: The linker connects the 3-aminopyrrolidine scaffold to the solid support and must be stable throughout the synthesis but cleavable under specific conditions that do not degrade the final product.

    • Wang Resin: For obtaining a C-terminal carboxylic acid.[12]

    • Rink Amide Resin: For generating a C-terminal amide.[11][12]

    • 2-Chlorotrityl Chloride (2-CTC) Resin: Offers mild cleavage conditions to yield protected or unprotected acids, and can help prevent diketopiperazine formation.[12][13]

    • Safety-Catch Linkers: These linkers are stable to both acidic and basic conditions used during synthesis and require a specific activation step before cleavage, offering greater flexibility.[14]

Orthogonal Protecting Group Strategy

To achieve selective modification of the 3-aminopyrrolidine scaffold, an orthogonal protecting group strategy is essential. This allows for the deprotection of one functional group while others remain protected.[15] A common and effective approach utilizes the Fmoc/Boc protecting group pair.

  • N-α-Fmoc (9-fluorenylmethyloxycarbonyl): Base-labile, typically removed with piperidine in DMF.[11][16] This group will be used to protect the exocyclic amino group of the 3-aminopyrrolidine scaffold, allowing for its deprotection and subsequent derivatization.

  • N-1-Boc (tert-butyloxycarbonyl): Acid-labile, removed with trifluoroacetic acid (TFA).[11][17] This group will protect the pyrrolidine ring nitrogen.

This orthogonality allows for the selective deprotection and functionalization of the exocyclic amine (via Fmoc removal) while the ring nitrogen remains protected (as the Boc-derivative). The final cleavage from the resin with a TFA "cocktail" will simultaneously remove the Boc group.

Experimental Protocols

The following protocols are designed as a comprehensive workflow for the solid-phase synthesis of a diversified library based on a 3-aminopyrrolidine scaffold.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Rink Amide Resin (100-200 mesh)Synthesis GradeVariousSubstitution level typically 0.4-0.8 mmol/g
(S)-1-Boc-3-(Fmoc-amino)pyrrolidineSynthesis GradeVariousThe core scaffold building block
Dichloromethane (DCM)AnhydrousVariousFor washing and swelling the resin
N,N-Dimethylformamide (DMF)Amine-freeVariousCritical for preventing side reactions
PiperidineReagent GradeVariousFor Fmoc deprotection
Diisopropylethylamine (DIEA)Reagent GradeVariousBase for coupling reactions
HATUSynthesis GradeVariousCoupling reagent
Trifluoroacetic acid (TFA)Reagent GradeVariousFor cleavage from resin
Triisopropylsilane (TIS)Reagent GradeVariousScavenger in cleavage cocktail
Carboxylic Acids (R-COOH)VariousVariousFor diversification
Workflow Overview

The overall synthetic workflow is depicted below.

SPS_Workflow cluster_prep Resin Preparation cluster_synthesis Scaffold Attachment & Diversification cluster_final Cleavage & Isolation Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotetect_Initial Fmoc_Deprotetect_Initial Swell->Fmoc_Deprotetect_Initial Fmoc_Deprotect_Initial Initial Fmoc Deprotection Couple_Scaffold Couple (S)-1-Boc-3-(Fmoc-amino)pyrrolidine Fmoc_Deprotect_Initial->Couple_Scaffold Washes Fmoc_Deprotect_Scaffold Fmoc Deprotection Couple_Scaffold->Fmoc_Deprotect_Scaffold Couple_R1 Couple R1-COOH Fmoc_Deprotect_Scaffold->Couple_R1 Cleavage Cleave with TFA Cocktail Couple_R1->Cleavage Final Washes Isolation Precipitate & Isolate Product Cleavage->Isolation

Caption: General workflow for the solid-phase synthesis of a 3-aminopyrrolidine library.

Detailed Protocols

Protocol 1: Resin Swelling and Initial Deprotection

  • Place the desired amount of Rink Amide resin (e.g., 300 mg for a 0.1 mmol scale synthesis) into a suitable reaction vessel.[11]

  • Add DMF to the resin and allow it to swell for at least 1 hour with gentle agitation.[11]

  • Drain the DMF.

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.[11]

  • Agitate for 10 minutes, then drain.

  • Repeat the piperidine treatment for another 10 minutes.

  • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

Protocol 2: Coupling of the 3-Aminopyrrolidine Scaffold

  • Prepare a solution of (S)-1-Boc-3-(Fmoc-amino)pyrrolidine (3 equivalents relative to resin loading), HATU (3 eq.), and DIEA (6 eq.) in DMF.

  • Add the activated scaffold solution to the deprotected resin from Protocol 1.

  • Agitate the reaction mixture at room temperature for 2-4 hours.

  • To monitor the reaction, take a small sample of the resin beads, wash them thoroughly, and perform a Kaiser test (Ninhydrin test).[12] A negative result (beads remain colorless) indicates complete coupling.

  • Once the reaction is complete, drain the solution and wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

Protocol 3: Deprotection of the Scaffold's Exocyclic Amine

  • Add a 20% (v/v) solution of piperidine in DMF to the resin from Protocol 2.[11]

  • Agitate for 10 minutes, then drain.

  • Repeat the piperidine treatment for another 10 minutes.

  • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

Protocol 4: Diversification via Amide Bond Formation

  • Prepare a solution of the desired carboxylic acid (R-COOH, 3 eq.), HATU (3 eq.), and DIEA (6 eq.) in DMF.

  • Add this solution to the deprotected resin from Protocol 3.

  • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction for the disappearance of free amine using the Kaiser test.[12]

  • Once the reaction is complete, drain the coupling solution and wash the resin with DMF (5 times), DCM (3 times), and finally dry the resin under vacuum.

Protocol 5: Cleavage and Isolation

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[11]

  • Add the cleavage cocktail to the dry resin in a well-ventilated fume hood.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of TFA, and combine the filtrates.

  • Concentrate the filtrate under a stream of nitrogen.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and repeat the ether wash twice.

  • Dry the crude product under vacuum. The product can then be purified by reverse-phase HPLC.

Scaffold_On_Resin Resin Solid Support Rink Amide Linker Pyrrolidine N-Boc 3-NH-Fmoc Resin:f1->Pyrrolidine:c3 Initial Coupling R1 R1-COOH Pyrrolidine:c3->R1 Diversification after Fmoc removal Final Final Compound Pyrrolidine->Final Cleavage & Boc removal R1->Final Cleavage & Boc removal

Caption: Attachment and diversification of the 3-aminopyrrolidine scaffold on a solid support.

Analytical Monitoring of the Synthesis

On-resin reaction monitoring is crucial for troubleshooting and ensuring high-quality synthesis.

  • Qualitative Tests:

    • Kaiser (Ninhydrin) Test: Detects the presence of primary amines. A positive result (blue beads) indicates incomplete coupling or successful deprotection.[12]

    • Chloranil Test: Useful for detecting secondary amines, such as the pyrrolidine nitrogen after Boc deprotection (if this were to occur prematurely).[12]

  • Spectroscopic Methods:

    • FT-IR Spectroscopy: Can be used to monitor the appearance and disappearance of key functional groups (e.g., carbonyl stretches) directly on the resin beads.[18]

    • Gel-Phase NMR: While more complex, it can provide detailed structural information of the resin-bound product.[19]

  • Cleave and Characterize: A small amount of resin can be subjected to the cleavage protocol, and the resulting product analyzed by LC-MS to confirm the mass of the desired product.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Coupling (Positive Kaiser Test) - Steric hindrance of the carboxylic acid- Insufficient activation time or reagents- Poor resin swelling- Double couple (repeat the coupling step with fresh reagents)- Increase coupling time- Use a more potent coupling agent (e.g., HATU, HCTU)[12][20]- Ensure high-quality, amine-free DMF
Incomplete Fmoc Deprotection - Insufficient deprotection time- Degradation of piperidine solution- Extend deprotection time or perform an additional treatment- Use a freshly prepared 20% piperidine/DMF solution
Low Final Yield - Premature cleavage from the resin- Incomplete reactions at any step- Loss of product during workup- Ensure the chosen linker is stable to the reaction conditions- Use monitoring tests at each step to confirm reaction completion- Optimize precipitation and isolation steps

Conclusion

The 3-aminopyrrolidine scaffold is a powerful starting point for the creation of diverse and medicinally relevant compound libraries. By leveraging the efficiency and robustness of solid-phase synthesis, researchers can rapidly explore the chemical space around this privileged core. The protocols and strategies outlined in this guide provide a solid foundation for the successful design, execution, and troubleshooting of solid-phase syntheses utilizing the 3-aminopyrrolidine scaffold, ultimately accelerating the drug discovery process.

References

  • Nowick, J. S., et al. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • AAPPTEC. Guide to Solid Phase Peptide Synthesis. [Link]

  • Albericio, F., & Malet, C. (2022). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI. [Link]

  • Google Patents. (2012). CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
  • Kaur, H., & Chib, R. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. National Institutes of Health. [Link]

  • Guillou, S., & RajanBabu, T. V. (2000). Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. ACS Publications. [Link]

  • Griffiths, R. J., & Edwards, P. J. (2003). An Improved Aldehyde Linker for the Solid Phase Synthesis of Hindered Amides. ACS Publications. [Link]

  • PubMed. (2011). Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. [Link]

  • ResearchGate. (2025, August 9). Analytical Techniques for Small Molecule Solid Phase Synthesis. [Link]

  • PharmaCompass. 3-Aminopyrrolidine. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • ResearchGate. (2025, October 18). New tri‐orthogonal scaffolds for the solid‐phase synthesis of peptides. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Ingenta Connect. Analytical Methods for Solid Phase Peptide Synthesis. [Link]

  • PubMed. (2004). Facile synthesis of orthogonally protected amino acid building blocks for combinatorial N-backbone cyclic peptide chemistry. [Link]

  • National Institutes of Health. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]

  • Digital CSIC. (2014, July 18). Solid-phase peptide synthesis. [Link]

  • National Institutes of Health. (2022). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. [Link]

  • University of Southampton. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. [Link]

  • University of Leeds. An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. [Link]

  • ResearchGate. Methods and protocols of modern solid phase peptide synthesis. [Link]

  • PubMed Central. (2019). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. [Link]

  • PubMed. (2010). Synthesis and Biological Evaluation of 3-aminopyrrolidine Derivatives as CC Chemokine Receptor 2 Antagonists. [Link]

  • MDPI. (2021, May 7). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • ResearchGate. (2025, August 10). Methods for Removing the Fmoc Group. [Link]

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Troubleshooting & Optimization

Technical Support Center: Scaling Up the Synthesis of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis and scale-up of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common challenges, and ensure a robust and scalable process.

Synthetic Strategy Overview: The Mannich Reaction as the Preferred Route

The most direct and industrially viable route for the synthesis of this compound is the Mannich reaction. This three-component condensation reaction involves an aminoalkylation of an acidic proton located adjacent to a carbonyl group. In this specific synthesis, the reactants are:

  • An acidic carbonyl compound: Acetophenone is a common starting material, which is then converted to an intermediate. However, for the target molecule, a more direct approach would be the reaction of a suitable precursor with pyrrolidine and formaldehyde. A plausible starting material is a protected form of 3-aminopropiophenone.

  • A primary or secondary amine: In this case, pyrrolidine.

  • A non-enolizable aldehyde: Formaldehyde is the most common choice.

The reaction proceeds through the formation of an Eschenmoser's salt-like iminium ion from pyrrolidine and formaldehyde, which is then attacked by the enolate of the carbonyl compound.

Proposed Scalable Synthetic Protocol

This protocol outlines a robust procedure for the synthesis of this compound hydrochloride, designed for scalability and reproducibility.

Step 1: Synthesis of 3-(Pyrrolidin-1-yl)propiophenone (Mannich Base)

Caption: Workflow for the synthesis of the Mannich base intermediate.

Methodology:

  • Reaction Setup: To a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge acetophenone (1.0 eq), pyrrolidine hydrochloride (1.1 eq), and paraformaldehyde (1.2 eq).

  • Solvent Addition: Add a mixture of ethanol and water (e.g., 4:1 v/v) as the solvent. The use of a protic solvent helps to stabilize the intermediate iminium ion.

  • Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully add a solution of sodium hydroxide (e.g., 2M aqueous) until the pH is basic (pH > 10) to neutralize the hydrochloride salt and liberate the free Mannich base.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as toluene or dichloromethane.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-(Pyrrolidin-1-yl)propiophenone as an oil.

Step 2: Formation and Crystallization of this compound Hydrochloride

Caption: Workflow for the hydrochloride salt formation and purification.

Methodology:

  • Dissolution: Dissolve the crude Mannich base in a minimal amount of a suitable solvent like isopropanol or acetone.

  • Salt Formation: Slowly add a solution of hydrochloric acid in isopropanol (or ethereal HCl) dropwise with stirring. Monitor the pH to ensure complete salt formation (pH 2-3).

  • Crystallization: The hydrochloride salt will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation and stir for 1-2 hours.

  • Isolation and Drying: Collect the solid product by filtration, wash with cold isopropanol or diethyl ether, and dry under vacuum at a temperature not exceeding 40-50 °C to yield the final product.

Troubleshooting Guide and FAQs

This section addresses common issues encountered during the synthesis and scale-up of this compound hydrochloride.

Problem/Observation Potential Cause(s) Troubleshooting Steps & Explanations
Low or No Yield of Mannich Base 1. Poor quality of reagents: Decomposed paraformaldehyde or impure pyrrolidine. 2. Incorrect stoichiometry: Imbalance in the molar ratios of reactants. 3. Insufficient reaction time or temperature. 1. Reagent Quality: Use fresh, high-quality paraformaldehyde. Ensure the purity of pyrrolidine and acetophenone. 2. Stoichiometry: Carefully control the molar ratios. A slight excess of the amine and formaldehyde is often beneficial. 3. Reaction Conditions: Monitor the reaction closely by TLC/HPLC to determine the optimal reaction time. Ensure the reflux temperature is maintained.
Formation of Side Products (e.g., Bis-Mannich product) 1. Excess formaldehyde and pyrrolidine. 2. Prolonged reaction time. 1. Stoichiometry Control: Use a controlled addition of formaldehyde or a pre-formed iminium salt to minimize the formation of the bis-adduct. 2. Reaction Monitoring: Stop the reaction once the desired product formation has maximized to prevent further side reactions.
Dark-colored Reaction Mixture 1. Polymerization of formaldehyde. 2. Degradation of reactants or product at high temperatures. 1. Controlled Addition: Add formaldehyde solution dropwise to the reaction mixture. 2. Temperature Control: Maintain a steady reflux temperature and avoid localized overheating.
Difficulty in Crystallizing the Hydrochloride Salt 1. Presence of impurities. 2. Inappropriate solvent system. 3. Formation of an oil instead of a solid. 1. Purification of Mannich Base: If the crude Mannich base is highly impure, consider purification by column chromatography before salt formation. 2. Solvent Screening: Experiment with different solvent systems for crystallization (e.g., isopropanol/diethyl ether, ethanol/acetone). 3. Seeding: If an oil forms, try scratching the inside of the flask or adding a seed crystal to induce crystallization.
Product Purity Issues (Post-crystallization) 1. Occlusion of impurities in the crystal lattice. 2. Incomplete removal of residual solvents. 1. Recrystallization: Perform a recrystallization from a suitable solvent system to improve purity.[1] 2. Drying: Ensure the product is dried under appropriate vacuum and temperature for a sufficient duration to remove residual solvents.

Analytical Methods for Quality Control

Robust analytical methods are crucial for monitoring the reaction, identifying impurities, and ensuring the quality of the final product.

Analytical Technique Application Typical Parameters
High-Performance Liquid Chromatography (HPLC) - Reaction monitoring - Purity assessment - Impurity profilingColumn: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., phosphate buffer at pH 3.0) Detection: UV at a suitable wavelength (e.g., 254 nm)
Gas Chromatography-Mass Spectrometry (GC-MS) - Identification of volatile impurities - Analysis of starting materialsColumn: A non-polar or mid-polar capillary column (e.g., DB-5ms) Injector Temperature: 250 °C Oven Program: A suitable temperature gradient to separate components. Detector: Mass Spectrometer
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) - Structural confirmation of the product and intermediates - Identification of major impurities- The spectra should be consistent with the expected structure of this compound hydrochloride.
Fourier-Transform Infrared (FTIR) Spectroscopy - Functional group analysis- Characteristic peaks for the carbonyl group (C=O), C-N bonds, and N-H bonds should be present.

Scale-Up Considerations and Safety

Scaling up the synthesis from the laboratory to a pilot plant or industrial scale requires careful consideration of several factors.

  • Heat Management: The Mannich reaction is exothermic. A thorough reaction calorimetry study is essential to understand the heat flow and design an appropriate cooling system to maintain temperature control and prevent runaway reactions.[2]

  • Mixing: Efficient mixing is crucial to ensure homogeneity and prevent localized "hot spots." The type and speed of the agitator should be optimized for the reactor geometry and reaction mass.

  • Reagent Addition: For large-scale reactions, the controlled addition of reagents, particularly formaldehyde, is critical to manage the exotherm and minimize side product formation.

  • Material of Construction: The reactor and associated equipment should be compatible with the acidic and basic conditions used throughout the process. Glass-lined or stainless steel reactors are commonly used.

  • Safety Precautions:

    • Formaldehyde is a known carcinogen and should be handled in a well-ventilated area with appropriate personal protective equipment (PPE).

    • Pyrrolidine is a flammable and corrosive liquid.

    • The use of hydrochloric acid requires careful handling to avoid skin and respiratory irritation.

    • Pressure build-up in the reactor should be monitored, especially during heating.

References

  • Recent progress in the chemistry of β-aminoketones. RSC Advances. [Link]

  • Purification of organic hydrochloride salt? ResearchGate. [Link]

  • Synthesis of β-amino ketones, aldehydes and derivatives. Organic Chemistry Portal. [Link]

  • Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up. Fauske & Associates. [Link]

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Validation & Comparative

A-Comparative-Guide-to-the-Structure-Activity-Relationships-of-3-Aminopyrrolidine-Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-aminopyrrolidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its frequent appearance in biologically active compounds and approved pharmaceuticals.[1][2] Its inherent chirality, conformational flexibility, and multiple points for synthetic modification make it an attractive starting point for the development of potent and selective therapeutic agents.[3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-aminopyrrolidine derivatives, focusing on two prominent and well-documented target classes: Dipeptidyl Peptidase-4 (DPP-4) and C-C Chemokine Receptor 5 (CCR5). By examining the causal relationships behind experimental choices and providing detailed, self-validating protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the chemical space of this versatile scaffold.

The 3-Aminopyrrolidine Scaffold: A Privileged Core for Drug Design

The utility of the 3-aminopyrrolidine core lies in its three-dimensional structure and the stereochemically defined vectors for substitution. The key positions for modification—the exocyclic 3-amino group, the pyrrolidine ring nitrogen (N-1), and to a lesser extent, the C-4 and C-5 positions—allow for systematic exploration of the chemical space surrounding the core. The chirality at the C-3 position is often crucial for biological activity, with the (S)-enantiomer frequently being the more active stereoisomer in many pharmacological contexts.[4][5]

The general workflow for conducting SAR studies on this scaffold involves a cyclical process of design, synthesis, and biological evaluation to iteratively refine the properties of the lead compounds.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Screening & Evaluation cluster_2 Analysis & Optimization Scaffold_Selection Select (S)-3-Aminopyrrolidine Core Library_Design Design R1, R2 Modifications Scaffold_Selection->Library_Design Key Starting Material Synthesis Synthesize Derivative Library Library_Design->Synthesis Primary_Screening Primary in vitro Assay (e.g., Enzyme Inhibition) Synthesis->Primary_Screening Secondary_Screening Secondary Assays (e.g., Selectivity, Cell-based) Primary_Screening->Secondary_Screening Identify Hits SAR_Analysis Analyze Structure-Activity Data Secondary_Screening->SAR_Analysis Lead_Optimization Optimize Potency, Selectivity, ADME SAR_Analysis->Lead_Optimization Lead_Optimization->Library_Design Iterative Refinement

Caption: General workflow for SAR studies of 3-aminopyrrolidine derivatives.

Comparative SAR Analysis: DPP-4 vs. CCR5 Antagonists

To illustrate the versatility of the 3-aminopyrrolidine scaffold, we will compare its SAR when targeting two distinct protein classes: a serine protease (DPP-4) and a G-protein coupled receptor (CCR5).

Case Study: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 inhibitors, or "gliptins," are a class of oral anti-diabetic drugs that work by preventing the degradation of incretin hormones, which in turn increases insulin secretion.[6] Several approved DPP-4 inhibitors feature a core structure that is bioisosterically related to 3-aminopyrrolidine, such as the 2-cyanopyrrolidine in vildagliptin and the 3-aminopiperidine in sitagliptin.[7][8]

The SAR for DPP-4 inhibition is well-defined. The 3-amino group of the pyrrolidine scaffold typically forms a key interaction with the catalytic dyad of the enzyme.

SAR_DPP4 cluster_R1 R1 Group (on 3-Amino Group) cluster_R2 R2 Group (on N-1 Position) Scaffold (S)-3-Aminopyrrolidine Core N-1 Position 3-Amino Group R1_Node Forms Amide Bond Targets S1 Pocket (e.g., Adamantyl, Cyanophenyl) Scaffold:N3->R1_Node Potency Driver R2_Node Targets S2 Pocket (e.g., Substituted Phenyl, Heterocycles) Modulates Selectivity & PK Scaffold:N1->R2_Node Selectivity & PK Modulator

Caption: Key SAR points for 3-aminopyrrolidine-based DPP-4 inhibitors.

Key SAR Insights for DPP-4 Inhibitors:

  • 3-Amino Group (R1): This position is critical for potency. Acylation of the 3-amino group with bulky, lipophilic groups that can occupy the S1 pocket of DPP-4 is a common strategy. For instance, an adamantyl group, as seen in vildagliptin, provides excellent potency.[8] The presence of an electron-withdrawing group, such as a nitrile, can also enhance activity.[9]

  • N-1 Position (R2): Modifications at the pyrrolidine nitrogen are primarily used to engage the S2 pocket and to fine-tune selectivity and pharmacokinetic (PK) properties.[7] Small, often aromatic or heteroaromatic groups, are well-tolerated and can be used to modulate properties like solubility and metabolic stability.

  • Stereochemistry: The (S)-configuration at the 3-position is generally essential for optimal interaction with the active site of DPP-4.

Comparative Data: DPP-4 Inhibitors

Compound IDR1 (on 3-Amino)R2 (on N-1)DPP-4 IC50 (nM)Reference
A AdamantylcarbonylH150Fictionalized Example
B 2-CyanobenzoylH85Fictionalized Example
C Adamantylcarbonyl4-Fluorophenyl25Fictionalized Example
D 2-Cyanobenzoyl4-Fluorophenyl10Fictionalized Example

This table is a representative example based on published SAR principles.

Case Study: C-C Chemokine Receptor 5 (CCR5) Antagonists

CCR5 antagonists block the entry of R5-tropic HIV-1 into host cells and are an important class of antiretroviral drugs.[10] The SAR for 3-aminopyrrolidine-based CCR5 antagonists differs significantly from that of DPP-4 inhibitors, reflecting the different nature of the target protein—a transmembrane receptor.[11][12]

Key SAR Insights for CCR5 Antagonists:

  • N-1 Position (R2): In contrast to DPP-4 inhibitors, for CCR5 antagonists, the N-1 position is often the key driver of potency. This position is typically substituted with a large, lipophilic moiety that occupies a hydrophobic pocket within the transmembrane domains of the receptor.[12]

  • 3-Amino Group (R1): The 3-amino group is often acylated or reductively aminated with groups that provide additional interactions and can be used to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound.[11]

  • C-4 Substitutions: Unlike in DPP-4 inhibitors where the pyrrolidine ring is often unsubstituted, modifications at the C-4 position can be important for CCR5 antagonists to achieve the correct vector for interacting with the receptor binding pocket.

Comparative Data: CCR5 Antagonists

Compound IDR1 (on 3-Amino)R2 (on N-1)CCR5 IC50 (nM)Reference
X AcetylDiphenylmethyl500Fictionalized Example
Y Acetyl1-(4-Trifluoromethylphenyl)propyl75Fictionalized Example
Z (4-Chlorophenyl)acetyl1-(4-Trifluoromethylphenyl)propyl12Fictionalized Example

This table is a representative example based on published SAR principles.

Experimental Methodologies: A Self-Validating Approach

To ensure the trustworthiness and reproducibility of SAR data, standardized and well-validated experimental protocols are essential.

General Synthetic Protocol: N-Acylation of a 3-Aminopyrrolidine Intermediate

This protocol describes a standard amide coupling reaction, a fundamental step in the synthesis of many 3-aminopyrrolidine derivatives. The use of a Boc protecting group on the N-1 position ensures selective acylation of the exocyclic 3-amino group.

Objective: To synthesize an N-acylated-(S)-3-aminopyrrolidine derivative.

Materials:

  • (S)-1-Boc-3-aminopyrrolidine

  • Carboxylic acid of choice (e.g., Adamantane-1-carboxylic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the carboxylic acid (1.1 equivalents) in DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add (S)-1-Boc-3-aminopyrrolidine (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (3x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired N-acylated product.

Causality: HATU is chosen as the coupling reagent for its high efficiency and low rate of epimerization, which is critical for maintaining the stereochemical integrity of the chiral center. DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction.

Biological Assay Protocol: In Vitro DPP-4 Inhibition Assay

This protocol outlines a common fluorescence-based assay to determine the in vitro inhibitory activity of test compounds against human recombinant DPP-4.[13][14]

Objective: To determine the IC50 value of a test compound against DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme[15]

  • DPP-4 substrate: H-Gly-Pro-AMC (Aminomethylcoumarin)[15]

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[13]

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add 25 µL of assay buffer, 10 µL of test compound solution (or DMSO for control), and 10 µL of diluted human recombinant DPP-4 enzyme solution.[13]

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of the H-Gly-Pro-AMC substrate solution to each well.[13]

  • Immediately begin reading the fluorescence intensity every minute for 30 minutes at 37°C.

  • The rate of reaction (slope of fluorescence vs. time) is calculated for each concentration of the inhibitor.

  • The percent inhibition is calculated relative to the DMSO control, and the IC50 value is determined by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Self-Validation: The assay includes positive controls (a known DPP-4 inhibitor like sitagliptin) and negative controls (DMSO vehicle) to ensure the validity of the results.[16] The linear range of the enzyme reaction should be established to ensure that the measurements are accurate.

Conclusion and Future Outlook

The 3-aminopyrrolidine scaffold remains a highly valuable and versatile platform for drug discovery. As demonstrated by the comparative SAR analysis of DPP-4 inhibitors and CCR5 antagonists, the functional role of different substitution points on the scaffold is highly dependent on the architecture of the target protein's binding site. A thorough understanding of these SAR principles, combined with robust and validated synthetic and biological testing protocols, is paramount for the successful optimization of lead compounds.

Future directions in this field will likely involve the application of this scaffold to new and challenging biological targets. Furthermore, the integration of computational methods, such as structure-based drug design and machine learning, will continue to accelerate the discovery of novel 3-aminopyrrolidine derivatives with improved therapeutic profiles.[5][17] The strategic use of bioisosteric replacements for the pyrrolidine ring itself could also open new avenues for lead optimization and the development of next-generation therapeutics.[18][19][20][21]

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